Cefpodoxime Proxetil

Catalog No.
S523115
CAS No.
87239-81-4
M.F
C21H27N5O9S2
M. Wt
557.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefpodoxime Proxetil

CAS Number

87239-81-4

Product Name

Cefpodoxime Proxetil

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C21H27N5O9S2

Molecular Weight

557.6 g/mol

InChI

InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/b25-13-/t10?,14-,18-/m1/s1

InChI Key

LTINZAODLRIQIX-FBXRGJNPSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

1-(isopropoxycarbonyloxy)ethyl-7-(2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido)-3-methoxymethyl-8-oxo-5-thia-1-azabicyclo(4,2,0)-oct-2-ene-2-carboxylate, cefpodoxime proxetil, cephalosporin 807, CS 807, CS-807, Doxef, U 76252, U-76,252, Vantin

Canonical SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC

Isomeric SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)C(=NOC)C3=CSC(=N3)N)COC

The exact mass of the compound Cefpodoxime proxetil is 557.12502 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759161. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Cephacetrile - Cefotaxime - Supplementary Records. It belongs to the ontological category of cephalosporin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cefpodoxime proxetil mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Cefpodoxime proxetil is an orally administered prodrug [1] [2] [3]. After ingestion, it is absorbed and hydrolyzed primarily in the intestinal mucosa to its active form, cefpodoxime [1] [4] [3].

The active cefpodoxime molecule targets bacterial cell wall synthesis through a multi-step process, illustrated in the following pathway:

G start This compound (Oral Prodrug) A Hydrolysis in Intestinal Mucosa start->A B Active Cefpodoxime A->B C Binds to Penicillin- Binding Proteins (PBPs) B->C D Inhibition of Transpeptidation C->D E Disrupted Peptidoglycan Cross-Linking D->E F Weakened Cell Wall E->F G Bacterial Cell Lysis and Death F->G

Figure 1: Pathway of this compound from prodrug activation to bactericidal action.

The diagram shows the high-level mechanism; the antibacterial activity is determined by the drug's specific structural features:

  • The β-Lactam Core: The four-membered β-lactam ring is the fundamental structural component that enables the drug to acylate and inhibit PBPs [5].
  • The Dihydrothiazine Ring: As a cephalosporin, cefpodoxime contains a six-membered dihydrothiazine ring fused to the β-lactam ring. This structure contributes to enhanced stability against many β-lactamase enzymes compared to penicillins [5].
  • Critical Side Chains: Specific substitutions on the core structure are crucial for the drug's profile.
    • The acyl side chain attached to the β-lactam ring is a key determinant of its antibacterial activity [5] [6].
    • The aminothiazole ring and oxime group enhance binding affinity to PBPs and increase stability against β-lactamases [6]. This combination is a defining feature of many advanced-generation cephalosporins.

Structure-Activity Relationship and Molecular Dynamics

The relationship between the drug's structure and its biological function can be directly investigated through its electronic environment and molecular dynamics.

Key Structural Moieties: Research shows that the aminothiazole ring, β-lactam ring, and dihydrothiazine ring are critical for stabilizing the drug molecule and increasing its affinity for PBP receptors [6]. Variations in the Chemical Shift Anisotropy (CSA) parameters and spin-lattice relaxation times at carbon nuclei across these rings indicate differences in local electronic environments and molecular dynamics, which directly influence the drug's binding efficacy and stability [5] [6].

Local Dynamics and Binding: For instance, studies have identified that the C8 carbon nucleus on the β-lactam ring exhibits significantly different local dynamics (nearly axially symmetric sideband pattern and a longer local correlation time) compared to adjacent C7 and C9 nuclei [5]. This suggests that specific regions of the molecule possess unique conformational flexibility that may be crucial for optimal interaction with the biological target.

Experimental Analysis of Structure and Dynamics

The structure and dynamics of this compound can be elucidated at the atomic level using solid-state Nuclear Magnetic Resonance (SSNMR) techniques. The following workflow outlines a key experimental protocol:

G Sample Solid Powder Sample of this compound NMR_Experiment SSNMR Experiments Sample->NMR_Experiment EXP1 2DPASS CP-MAS (2D Phase Adjusted Spinning Sideband) NMR_Experiment->EXP1 EXP2 T1CP Method (Torchia's Method) NMR_Experiment->EXP2 Data1 Principal Components of the Chemical Shift Anisotropy (CSA) Tensor EXP1->Data1 Data2 Site-Specific Spin-Lattice Relaxation Time (T1) EXP2->Data2 Analysis Data Analysis Data1->Analysis Data2->Analysis Result1 Local Electronic Structure and Molecular Symmetries Analysis->Result1 Result2 Local Molecular Dynamics and Correlation Times Analysis->Result2

Figure 2: Experimental workflow for analyzing molecular structure and dynamics via SSNMR.

1. Experimental Setup for SSNMR [5]:

  • Instrument: JEOL ECX 500 NMR spectrometer.
  • Probe: 3.2 mm JEOL double-resonance Magic Angle Spinning (MAS) probe.
  • Sample: Solid powder of this compound.
  • Key Parameter: MAS frequency of 10 kHz for the Cross-Polarization MAS (CP-MAS) and T1CP experiments.

2. The 2DPASS CP-MAS SSNMR Experiment [5]:

  • Purpose: To extract the principal components (δ11, δ22, δ33) of the Chemical Shift Anisotropy (CSA) tensor at crystallographically different carbon nuclei sites.
  • Principle: This is a constant-time experiment that separates the overlapping spinning sidebands in a slow MAS spectrum. The anisotropy and asymmetry of the magnetic shielding around a nucleus provide detailed information about the local electronic structure and molecular symmetries.
  • Output: The principal components of the CSA tensor are used to calculate the span (Ω) and skew (κ), which quantitatively describe the anisotropy and asymmetry of the electron distribution around the nucleus.

3. Measuring Dynamics with T1CP Experiment [5]:

  • Purpose: To determine the site-specific spin-lattice relaxation time (T1CP) for different 13C nuclei.
  • Method: This method, outlined by Torchia, uses cross-polarization to measure the recovery of magnetization and suppresses artifacts.
  • Analysis: The relaxation times are used to calculate the local correlation time (τc) for each carbon site, based on the understanding that the spin-lattice relaxation mechanism is governed by both the CSA interaction and the heteronuclear dipole-dipole interaction. This reveals the mobility of different parts of the molecule.

Quantitative Antibacterial Activity and Pharmacokinetics

The in vitro potency and human pharmacokinetic profile of cefpodoxime are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of Cefpodoxime against Common Pathogens [7] [8]

Pathogen MIC Range (μg/mL)
Haemophilus influenzae ≤0.03 – 1
Neisseria gonorrhoeae 0.004 – 0.06
Streptococcus pyogenes ≤0.004 – 2

Table 2: Key Pharmacokinetic Parameters of Cefpodoxime in Humans [2] [4] [7]

Parameter Value
Absolute Bioavailability (as proxetil) 50%
Time to Peak Plasma Concentration (Tmax) 1.9 - 3.1 hours
Elimination Half-life (T½) 1.9 - 3.7 hours
Plasma Protein Binding 18% - 29%
Primary Route of Excretion Renal, unchanged

Pharmacokinetic and Clinical Considerations

  • Food Effect: Absorption is enhanced when taken with food [4] [3].
  • Drug Interactions: Concurrent administration with antacids or H2 receptor antagonists (e.g., famotidine) reduces peak plasma levels and extent of absorption due to the pH-dependent dissolution of the prodrug [8] [9].
  • Renal Impairment: The half-life of cefpodoxime increases in patients with renal dysfunction, requiring dose adjustment or extended dosing intervals [2] [3] [10].

References

Cefpodoxime proxetil pharmacokinetics half-life

Author: Smolecule Technical Support Team. Date: February 2026

Key Pharmacokinetic Parameters of Cefpodoxime

The table below summarizes the core pharmacokinetic parameters for cefpodoxime, the active metabolite of cefpodoxime proxetil, after oral administration in healthy adults with normal renal function.

Parameter Value Ranges and Key Facts
Absolute Bioavailability Approximately 50% for the tablet formulation [1] [2] [3].
Time to Peak Plasma Concentration (Tmax) 2 to 3 hours post-dose [1] [2].
Elimination Half-Life (T½) 1.9 to 3.1 hours [1] [4] [2].
Plasma Protein Binding Relatively low, between 18% and 33% [1] [5] [2].
Route of Elimination Primarily renal excretion; approximately 29% to 33% of the dose is excreted unchanged in urine within 12 hours [2] [6].
Effect of Food Enhanced absorption; taking tablets with food increases the extent of absorption (AUC) by 21-33% [2] [6].

Plasma Concentration Profile

The following tables provide detailed single-dose plasma concentration data for cefpodoxime in fasted adults and pediatric patients, which is critical for understanding its time-course activity.

Table 2: Cefpodoxime Plasma Levels (mcg/mL) in Fasted Adults After Film-Coated Tablet Administration [2]

Dose 1 hr 2 hr 3 hr 4 hr 6 hr 8 hr 12 hr
100 mg 0.98 1.4 1.3 1.0 0.59 0.29 0.08
200 mg 1.5 2.2 2.2 1.8 1.2 0.62 0.18
400 mg 2.2 3.7 3.8 3.3 2.3 1.3 0.38

Table 3: Cefpodoxime Plasma Levels (mcg/mL) in Fasted Pediatric Patients (1-17 years) After Suspension Administration [2]

Dose 1 hr 2 hr 3 hr 4 hr 6 hr 8 hr 12 hr
5 mg/kg 1.4 2.1 2.1 1.7 0.90 0.40 0.090

Key Experimental Methodologies

The established pharmacokinetic profile of this compound is derived from specific clinical study designs.

  • Study Design for Basic Parameters: Early phase clinical trials administered single and multiple oral doses (100-400 mg cefpodoxime equivalents) every 12 hours to healthy subjects [1] [6]. Plasma and urine samples were collected at predetermined intervals, and drug concentrations were typically determined using high-performance liquid chromatography (HPLC), sometimes with advanced techniques like column-switching or mass spectrometry detection [6] [7].
  • Assessing the Food Effect: A crossover study design was used where subjects received this compound tablets under fasting conditions and with food [2] [6]. Results demonstrated that food increases the Area Under the Curve (AUC) by 21-33% and peak plasma concentration (Cmax), supporting administration with food to enhance bioavailability [2] [6].
  • Evaluating Renal Impairment: Population pharmacokinetics or dedicated studies in patients with varying degrees of renal function quantified the impact on elimination. The half-life of cefpodoxime increases progressively with declining creatinine clearance, necessitating dosage adjustment in patients with moderate to severe impairment [1] [2] [6].

Pharmacokinetic Pathway and Study Workflow

The journey of this compound from administration to elimination and the general approach to its clinical pharmacokinetic evaluation can be visualized as follows.

Oral Administration\n(Prodrug: this compound) Oral Administration (Prodrug: this compound) GI Tract Absorption GI Tract Absorption Oral Administration\n(Prodrug: this compound)->GI Tract Absorption Enzymatic De-esterification\n(in Intestinal Mucosa/Liver) Enzymatic De-esterification (in Intestinal Mucosa/Liver) GI Tract Absorption->Enzymatic De-esterification\n(in Intestinal Mucosa/Liver) Active Metabolite: Cefpodoxime\nin Systemic Circulation Active Metabolite: Cefpodoxime in Systemic Circulation Enzymatic De-esterification\n(in Intestinal Mucosa/Liver)->Active Metabolite: Cefpodoxime\nin Systemic Circulation Distribution to Tissues & Fluids\n(Low Protein Binding) Distribution to Tissues & Fluids (Low Protein Binding) Active Metabolite: Cefpodoxime\nin Systemic Circulation->Distribution to Tissues & Fluids\n(Low Protein Binding) Renal Elimination\n(Unchanged in Urine) Renal Elimination (Unchanged in Urine) Distribution to Tissues & Fluids\n(Low Protein Binding)->Renal Elimination\n(Unchanged in Urine) Half-life: ~2-3 hours\n(Normal Renal Function) Half-life: ~2-3 hours (Normal Renal Function) Renal Elimination\n(Unchanged in Urine)->Half-life: ~2-3 hours\n(Normal Renal Function) Half-life: Up to ~10 hours\n(Severe Renal Impairment) Half-life: Up to ~10 hours (Severe Renal Impairment) Renal Elimination\n(Unchanged in Urine)->Half-life: Up to ~10 hours\n(Severe Renal Impairment)

This compound Metabolic Pathway

Study Protocol Finalization\n(Dose, Subjects, Sampling Times) Study Protocol Finalization (Dose, Subjects, Sampling Times) Drug Administration & Sparse Sampling Drug Administration & Sparse Sampling Study Protocol Finalization\n(Dose, Subjects, Sampling Times)->Drug Administration & Sparse Sampling Bioanalytical Phase\n(LC-MS/HPLC Analysis of Samples) Bioanalytical Phase (LC-MS/HPLC Analysis of Samples) Drug Administration & Sparse Sampling->Bioanalytical Phase\n(LC-MS/HPLC Analysis of Samples) Pharmacokinetic Modeling\n(Non-linear Mixed-Effects) Pharmacokinetic Modeling (Non-linear Mixed-Effects) Bioanalytical Phase\n(LC-MS/HPLC Analysis of Samples)->Pharmacokinetic Modeling\n(Non-linear Mixed-Effects) Parameter Estimation\n(Cmax, Tmax, AUC, Half-life) Parameter Estimation (Cmax, Tmax, AUC, Half-life) Pharmacokinetic Modeling\n(Non-linear Mixed-Effects)->Parameter Estimation\n(Cmax, Tmax, AUC, Half-life) Covariate Analysis\n(Renal Function, Age, Weight) Covariate Analysis (Renal Function, Age, Weight) Parameter Estimation\n(Cmax, Tmax, AUC, Half-life)->Covariate Analysis\n(Renal Function, Age, Weight) Final Population Model & Dosing Recommendations Final Population Model & Dosing Recommendations Covariate Analysis\n(Renal Function, Age, Weight)->Final Population Model & Dosing Recommendations

Pharmacokinetic Study Workflow

Critical Factors Influencing Pharmacokinetics

  • Renal Function: Elimination is reduced in patients with impaired renal function. The half-life increases from approximately 2.8 hours with normal function to 5.9 hours with moderate impairment and up to 9.8 hours with severe impairment [2]. Dosage adjustment is required when creatinine clearance is below 30 mL/min [2] [8].
  • Gastric pH: Drugs that raise gastric pH, such as antacids and H2-receptor antagonists, can result in reduced absorption of cefpodoxime [1] [6].
  • Age: Pharmacokinetics are not significantly affected by age alone. However, as renal function often declines with age, dosage adjustments in elderly patients should be based on measured renal function [1] [2] [6].

References

Cefpodoxime proxetil spectrum of antibacterial activity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Resistance

Cefpodoxime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.

  • Mechanism of Action: The drug binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This disrupts cell wall cross-linking, leading to osmotic instability and cell lysis [1]. Its stability against many plasmid-mediated beta-lactamases is a key feature that broadens its spectrum against Gram-negative organisms [2] [3].
  • Mechanism of Resistance: Bacterial resistance to cefpodoxime primarily occurs through three mechanisms [3]:
    • Enzymatic Hydrolysis: Production of beta-lactamase enzymes that hydrolyze the beta-lactam ring of the antibiotic [3] [4].
    • Altered Target Sites: Modification of PBPs, reducing the drug's binding affinity [3].
    • Reduced Permeability: Decreased penetration of the antibiotic through the bacterial outer membrane [3].

The following diagram illustrates the core mechanisms of cefpodoxime's action and bacterial resistance.

Cefpodoxime Cefpodoxime PBP Penicillin-Binding Protein (PBP) Cefpodoxime->PBP Binds to CW Cell Wall Synthesis PBP->CW Inhibits Lysis Cell Lysis CW->Lysis Resistance Resistance BetaLactamase Beta-Lactamase Production Resistance->BetaLactamase Primary Mechanisms AlteredPBP Altered PBP Target Resistance->AlteredPBP Permeability Reduced Permeability Resistance->Permeability BetaLactamase->Cefpodoxime Hydrolyzes AlteredPBP->PBP Reduces Binding Permeability->Cefpodoxime Blocks Entry

Key Experimental Protocols

For researchers, standardized methods are critical for generating reproducible data on antibacterial activity and susceptibility.

1. Disk Diffusion Susceptibility Test This method is widely used for determining bacterial susceptibility and provides interpretive criteria for cefpodoxime [5].

  • Methodology: A filter paper disk impregnated with 30 μg of cefpodoxime is placed on an agar plate inoculated with a standardized concentration of the test bacterium. After incubation, the diameter of the zone of inhibition around the disk is measured [5].
  • Interpretive Criteria (NCCLS Standard):
    • Susceptible (S): Zone diameter ≥ 24 mm
    • Intermediate (I): Zone diameter 22-23 mm
    • Resistant (R): Zone diameter ≤ 21 mm [5]

2. Minimum Inhibitory Concentration (MIC) Testing The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism, providing a quantitative measure of susceptibility.

  • Broth Microdilution Method: A standard protocol involves preparing a series of twofold dilutions of cefpodoxime in a liquid growth medium within microtiter plates. Each well is inoculated with a standardized bacterial suspension (~5 x 10^5 CFU/mL). After incubation (typically 16-20 hours at 35°C), the MIC is determined visually as the lowest concentration that inhibits turbidity [2] [3]. Breakpoints for cefpodoxime based on preliminary criteria have been set at 2 mg/L (susceptible) and 4 mg/L (resistant) [5].

Pharmacokinetic Profile

Cefpodoxime proxetil is an orally administered prodrug that is absorbed and de-esterified in the intestinal mucosa to release active cefpodoxime [2] [6]. The table below summarizes its key pharmacokinetic parameters, which support a twice-daily dosing regimen.

Parameter Value / Characteristics
Absolute Bioavailability Approximately 50% (tablet formulation) [6] [3]
Effect of Food Enhanced absorption (AUC increased 21-33% for tablets) [3]
Time to Peak Plasma Concentration (Tmax) 2 to 3 hours (tablets); 2 to 4 hours (suspension) [1] [3]
Peak Plasma Concentration (Cmax) 200 mg dose: ~2.2 mg/L (fasted); ~2.3 mg/L (fed, tablet) [3]
Plasma Half-Life (T1/2) 1.9 to 3.7 hours [2] [6]
Protein Binding Low (18% to 33%) [6] [3]
Volume of Distribution ~0.46 L/kg [1]
Primary Route of Elimination Renal excretion (~27-33% of dose as unchanged drug) [3]
Tissue Penetration Good penetration into skin blister fluid, tonsil, and lung tissue [3]

Therapeutic and Research Context

This compound's broad spectrum and oral bioavailability make it a valuable therapeutic agent and a subject of ongoing research, particularly in the context of antimicrobial resistance (AMR).

  • Therapeutic Indications: It is clinically indicated for a range of mild to moderate community-acquired infections, including acute otitis media, pharyngitis/tonsillitis, community-acquired pneumonia, acute bacterial exacerbations of chronic bronchitis, uncomplicated skin and skin structure infections, and uncomplicated urinary tract infections [1] [3].
  • Role in Antimicrobial Resistance (AMR) Research: The escalating challenge of extended-spectrum beta-lactamase (ESBL)-producing bacteria, particularly in UTIs, underscores the importance of understanding drugs like cefpodoxime [4]. Research focuses on tracking resistance trends, understanding the molecular genetics of beta-lactamases (e.g., CTX-M, CMY variants), and developing strategies to overcome resistance, such as the use of novel beta-lactamase inhibitors [4].

References

Cefpodoxime proxetil prodrug hydrolysis to cefpodoxime

Author: Smolecule Technical Support Team. Date: February 2026

Prodrug Hydrolysis: Mechanism and Site

The transformation of cefpodoxime proxetil into cefpodoxime is essential for its antibacterial activity. The process is detailed below.

G Oral_Admin Oral Administration (this compound Prodrug) GI_Tract Gastrointestinal Tract (Absorption) Oral_Admin->GI_Tract Hydrolysis Ester Hydrolysis GI_Tract->Hydrolysis Passive Diffusion Active_Drug Active Metabolite (Cefpodoxime) Hydrolysis->Active_Drug Systemic_Circulation Systemic Circulation Active_Drug->Systemic_Circulation

Hydrolysis of this compound to its active form during absorption

  • Chemical Modification: The parent drug, cefpodoxime acid, has a free carboxylic acid group that makes it poorly permeable across intestinal membranes. Esterifying this group with an isopropoxycarbonyloxyethyl radical creates the prodrug, this compound, which is more lipophilic [1].
  • Enzymatic Conversion: After oral administration, the prodrug is absorbed from the gastrointestinal tract and hydrolyzed by nonspecific esterases located in the intestinal wall and plasma [2] [1]. This process cleaves the ester bond, releasing the active cefpodoxime molecule [3].

Key Pharmacokinetic Data

The table below summarizes quantitative data related to the absorption and conversion of the prodrug.

Parameter Value / Finding Context / Condition
Bioavailability 50% (approx.) Of the administered cefpodoxime dose in fasting subjects [3].
Site of Hydrolysis Intestinal wall / Plasma By nonspecific esterases [2] [1].
Effect of Food Increased absorption (AUC 21-33% higher) For 200 mg tablet taken with food vs. fasting [3].
Time to Peak Plasma 2 to 3 hours For active cefpodoxime after administration of prodrug [3].
Urinary Excretion 29-33% as unchanged cefpodoxime Within 12 hours, indicating the fraction of active drug systemically available [3].

Analytical Method for Quantification

A highly sensitive and selective fluorimetric method has been developed for the determination of both this compound and cefpodoxime acid, which is ideal for tracking the hydrolysis in various samples [1].

  • Principle: The method uses 1,2-naphthoquinone-4-sulphonate (NQS) as a derivatizing reagent, which reacts with the primary amine group in the structure of both the prodrug and the active metabolite to form a highly fluorescent product [1].
  • Key Advantage: This is a one-pot reaction that does not require heating, extraction, or a reduction step, making it convenient for rapid analysis of multiple samples, including biological fluids like human urine [1].

Experimental Protocol Summary:

  • Reaction: Mix a sample aliquot (e.g., pharmaceutical formulation or urine) with NQS solution and borate buffer of pH 9.0.
  • Dilution: After the reaction proceeds, dilute the mixture with the borate buffer.
  • Measurement: Monitor the fluorescence intensity at an emission wavelength of 475 nm while exciting at 355 nm [1].
  • Validation: The method has been validated and shows excellent linearity, precision, and accuracy for both compounds, allowing for their determination in pharmacokinetic studies without prior separation [1].

Research and Development Insights

  • Bioavailability Challenge: The oral bioavailability of cefpodoxime from the prodrug is only about 50%, attributed to its low water solubility and potential pre-absorption metabolism in the intestinal lumen [4].
  • Formulation Strategies: To enhance solubility and bioavailability, research has explored formulating this compound into microparticles using polymers like chitosan and methylcellulose. These formulations have shown a marked increase in dissolution rate and improved pharmacokinetic parameters in animal studies [4].
  • Resistance Consideration: While cefpodoxime is stable against many beta-lactamase enzymes, a specific mutation (K234R) in some Class A β-lactamases can reduce the drug's efficacy by decreasing the enzyme's acylation rate for cephalosporins. Research suggests this could influence combination therapy strategies [5].

References

Cefpodoxime proxetil tissue penetration lung tonsil

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Tissue Penetration

The tables below summarize the measured concentrations of cefpodoxime in various tissues and fluids after a single oral dose.

Table 1: Lung Tissue and Fluid Penetration (200 mg Dose) [1] [2]

This study involved patients undergoing surgery for pulmonary opacities. Samples were collected at two different time points post-administration.

Sample Type Time Post-Dose Mean Cefpodoxime Concentration
Plasma 3 hours 1.85 ± 0.82 mg/L
6 hours 1.40 ± 1.25 mg/L
Lung Parenchyma 3 hours 0.89 ± 0.80 mg/kg
6 hours 0.84 ± 0.61 mg/kg
Epithelial Lining Fluid (ELF) 3 hours 0.22 ± 0.13 mg/L
6 hours 0.12 ± 0.14 mg/L

Table 2: Tonsillar Tissue Penetration (100 mg Dose) [2] [3]

This study measured concentrations in the tonsils of patients undergoing tonsillectomy.

Sample Type Time Post-Dose Mean Cefpodoxime Concentration
Plasma 4 hours Information missing from sources
Tonsillar Tissue 4 hours 0.24 mg/kg
7 hours 0.09 mg/kg
12 hours < 0.06 mg/kg

Table 3: Plasma Levels for Reference (Fasted Adults) [2]

This data provides context for the plasma levels corresponding to the tissue concentrations.

Dose (Cefpodoxime) 2 hours 4 hours 6 hours 8 hours
100 mg 1.4 mcg/mL 1.0 mcg/mL 0.59 mcg/mL 0.29 mcg/mL
200 mg 2.2 mcg/mL 1.8 mcg/mL 1.2 mcg/mL 0.62 mcg/mL

Detailed Experimental Protocols

The data presented above were generated using the following standardized clinical methodologies.

Lung Penetration Study Protocol [1]
  • Subjects: 12 patients with pulmonary opacities requiring surgery.
  • Dosing: A single oral dose of 260 mg cefpodoxime proxetil (equivalent to 200 mg cefpodoxime).
  • Sample Collection: Patients were divided into two groups. Blood (plasma) and lung tissue samples were collected during surgery. Bronchoalveolar lavage (BAL) was performed 3 hours (Group A) or 6 hours (Group B) after drug administration.
  • ELF Measurement: The volume of Epithelial Lining Fluid (ELF) recovered by BAL was calculated using urea as an endogenous marker.
  • Concentration Assay: Cefpodoxime concentrations in plasma, lung tissue, and ELF were determined using a microbiological assay, which measures the antibiotic activity of the sample against a test microorganism.
Tonsillar Penetration Study Protocol [3]
  • Subjects: 17 patients scheduled for tonsillectomy.
  • Dosing: A single oral dose of this compound equivalent to 100 mg of cefpodoxime.
  • Sample Collection: Dosing was timed so that surgery occurred at precisely 4, 7, or 12 hours after administration. At surgery, simultaneous blood (plasma) and tonsillar tissue samples were taken.
  • Concentration Assay: Concentrations in both plasma and tonsillar tissue were measured using a microbiological assay.

Interpretation and Key Findings

The following diagram illustrates the process and key findings from the tissue penetration studies for this compound:

G cluster_lung Lung Study (200mg) cluster_tonsil Tonsil Study (100mg) Start Oral Administration of This compound A Absorption and Conversion (Prodrug to Active Cefpodoxime) Start->A B Distribution via Bloodstream A->B C Tissue Penetration and Sampling B->C D Microbiological Assay C->D L1 Lung Parenchyma: 0.89 mg/kg at 3h 0.84 mg/kg at 6h L2 Epithelial Lining Fluid: 0.22 mg/kg at 3h 0.12 mg/kg at 6h T1 Tonsillar Tissue: 0.24 mg/kg at 4h 0.09 mg/kg at 7h E Key Outcome: Sustained Tissue Levels D->E

Diagram: The workflow from drug administration to the finding of sustained tissue concentrations.
  • Effective Lung Penetration: The data confirms that cefpodoxime penetrates lung parenchyma effectively. Concentrations at 6 hours post-dose were noted to be at or above the MIC₉₀ for common respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae [1] [2]. However, concentrations in the Epithelial Lining Fluid (ELF) were lower, suggesting it may be less effective against pathogens primarily located in that compartment [1].
  • Effective Tonsil Penetration: The study demonstrated that cefpodoxime achieves concentrations in tonsillar tissue that exceed the MIC for Streptococcus pyogenes (the primary cause of streptococcal pharyngitis) for at least 7 hours after a 100 mg dose [3] [4]. This supports its use in treating tonsillitis and pharyngitis.

Conclusion for Drug Development

  • Lung Infections: Sustained concentrations in lung parenchyma support its use in community-acquired pneumonia caused by susceptible organisms [2].
  • Throat Infections: Adequate and prolonged levels in tonsillar tissue validate its clinical efficacy in bacterial pharyngitis and tonsillitis [3] [4].

It is important to note that the available studies are from the early 1990s. For a complete contemporary assessment, you would need to compare these tissue concentration data with current epidemiological data on the Minimum Inhibitory Concentrations (MICs) of target pathogens.

References

Mechanism of Action and Beta-Lactamase Stability

Author: Smolecule Technical Support Team. Date: February 2026

Cefpodoxime proxetil is an orally administered prodrug that is absorbed and de-esterified in the intestinal mucosa to release its active metabolite, cefpodoxime [1] [2].

  • Mechanism of Action: The active form, cefpodoxime, exerts its bactericidal effect by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, disrupting cell wall formation and leading to bacterial cell lysis and death [3] [2].
  • Stability to Beta-Lactamases: A key feature of cefpodoxime is its stability against hydrolysis by many clinically important plasmid-mediated beta-lactamases, including TEM-1, TEM-2, SHV-1, and OXA-1 [1] [4]. Its chemical structure, particularly the methoxyimino group at the 7-α position, contributes to this enhanced stability, allowing it to maintain activity against many bacteria that are resistant to earlier-generation penicillins and cephalosporins [5] [2].

The diagram below illustrates the journey of this compound from administration to its bacterial target.

This compound: From Prodrug to Bacterial Lysis Oral Administration Oral Administration Prodrug: this compound Prodrug: this compound Oral Administration->Prodrug: this compound Absorption & Hydrolysis Absorption & Hydrolysis Prodrug: this compound->Absorption & Hydrolysis Active Form: Cefpodoxime Active Form: Cefpodoxime Absorption & Hydrolysis->Active Form: Cefpodoxime Distribution to Infection Site Distribution to Infection Site Active Form: Cefpodoxime->Distribution to Infection Site Bacterial Cell Bacterial Cell Distribution to Infection Site->Bacterial Cell Bind to PBPs Bind to PBPs Bacterial Cell->Bind to PBPs Inhibit Cell Wall Synthesis Inhibit Cell Wall Synthesis Bind to PBPs->Inhibit Cell Wall Synthesis Cell Lysis & Death Cell Lysis & Death Inhibit Cell Wall Synthesis->Cell Lysis & Death Resists Beta Lactamases Resists Beta Lactamases Resists Beta Lactamases->Bacterial Cell

This compound is activated in the body and targets bacterial cell wall synthesis.

Antibacterial Spectrum and Quantitative Data

Cefpodoxime has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its stability against beta-lactamases makes it particularly effective against common community-acquired pathogens.

The table below summarizes the in vitro minimum inhibitory concentration for 90% of isolates (MIC₉₀) data for cefpodoxime against key pathogens [4].

Pathogen MIC₉₀ (mg/L) Notes / Comparative Activity
Gram-positive Bacteria
Streptococcus pyogenes ≤ 0.06
Streptococcus pneumoniae (penicillin-susceptible) ≤ 0.06 More active than cefixime and cefaclor [4].
Staphylococcus aureus (methicillin-susceptible) ≤ 3 More active than cefixime [1] [4].
Gram-negative Bacteria
Haemophilus influenzae (including β-lactamase+) ≤ 1 Similar potency to cefixime; more potent than cefaclor, cefuroxime [4].
Moraxella catarrhalis (including β-lactamase+) ≤ 1 Similar potency to amoxicillin/clavulanic acid [4].
Escherichia coli < 2
Klebsiella pneumoniae < 2
Proteus mirabilis < 2
Neisseria gonorrhoeae (including penicillinase-producing) ≤ 0.06 Slightly less potent than ceftriaxone [4].
Organisms with Intrinsic Resistance
Pseudomonas aeruginosa Resistant [4]
Enterococcus faecalis Inactive [4]

Experimental Protocols for Evaluation

For researchers characterizing cefpodoxime or similar compounds, here are standard experimental methodologies.

Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the standard for MIC determination [3] [4].

  • Principle: Two-fold serial dilutions of cefpodoxime are prepared in a liquid growth medium and inoculated with a standardized bacterial suspension. The MIC is the lowest concentration that prevents visible growth after incubation.
  • Detailed Methodology:
    • Preparation of Inoculum: Adjust the turbidity of a bacterial suspension in broth to match a 0.5 McFarland standard, resulting in approximately 1-5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each test well.
    • Antibiotic Dilution Series: Prepare a stock solution of cefpodoxime. Using a cation-adjusted Mueller-Hinton broth, create a series of doubling dilutions (e.g., from 32 mg/L to 0.06 mg/L). For fastidious organisms like S. pneumoniae and H. influenzae, use supplemented media (e.g., with lysed horse blood or HTM).
    • Inoculation and Incubation: Dispense the dilution series into a 96-well microtiter plate. Inoculate each well with the prepared bacterial suspension. Include growth control and sterility control wells. Seal the plate and incubate at 35±2°C for 16-20 hours (or 20-24 hours for fastidious organisms).
    • Reading Results: The MIC is the lowest concentration of cefpodoxime that completely inhibits visible growth.
Beta-Lactamase Stability Testing

A direct enzyme hydrolysis assay can be used to measure stability [5].

  • Principle: The rate of hydrolysis of cefpodoxime by purified beta-lactamase enzymes is compared to a reference cephalosporin (like cefaclor) to determine relative stability.
  • Detailed Methodology:
    • Enzyme Preparation: Prepare a solution of purified beta-lactamase enzyme (e.g., TEM-1, SHV-1) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
    • Reaction Setup: Add a known quantity of the enzyme to a solution of cefpodoxime. The final reaction mixture typically contains 100 µM antibiotic and a standardized amount of enzyme activity.
    • Monitoring Hydrolysis: Immediately monitor the change in absorbance at the wavelength specific to the beta-lactam ring (e.g., near 260 nm) using a spectrophotometer over a period of 10-30 minutes.
    • Data Analysis: Calculate the initial rate of hydrolysis (change in absorbance per minute). Compare the rate for cefpodoxime against that for a control antibiotic known to be hydrolyzed (e.g., cefaclor) to determine its relative stability.
Time-Kill Kinetics Assay

This assay evaluates the bactericidal activity and rate of kill over time [4].

  • Principle: Expose a bacterial culture to a fixed concentration of cefpodoxime and determine the viable cell count at intervals over 24 hours.
  • Detailed Methodology:
    • Culture Preparation: Grow the test organism to mid-logarithmic phase in an appropriate broth.
    • Antibiotic Exposure: Add cefpodoxime to the culture at concentrations of 1x, 2x, and 4x the predetermined MIC. Maintain an untreated growth control.
    • Sampling and Plating: At time points (e.g., 0, 2, 4, 6, and 24 hours), remove samples, perform serial dilutions in saline, and plate onto antibiotic-free agar plates.
    • Analysis: Incubate plates and count the resulting colonies (CFU/mL). Plot log₁₀ CFU/mL versus time. Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

The efficacy of cefpodoxime is driven by time-dependent killing. Its prolonged half-life of 2.1 to 3.6 hours allows for sustained concentrations above the MIC of pathogens at the infection site [1] [4].

Tissue / Fluid Dose (mg) Peak Concentration (mcg/mL or mcg/g) Time Post-Dose (hours) Key Pathogens Covered (MIC₉₀)
Tonsil Tissue 100 0.24 mcg/g 4 S. pyogenes (≤0.06 mg/L) for ≥7h [6].
Lung Tissue 200 0.63 mcg/g 3 S. pneumoniae, H. influenzae [3].
Skin Blister Fluid 400 2.8 mcg/mL 2-3 hrs (peak) S. aureus (≤3 mg/L) [3] [4].

Formulation and Stability Considerations

While the active form (cefpodoxime) is stable against enzymatic degradation in the body, the prodrug (this compound) in solid dosage forms can present challenges like poor solubility [7]. Research focuses on strategies like amorphous solid dispersions to enhance solubility and bioavailability [7].

References

Cefpodoxime proxetil BCS classification solubility permeability

Author: Smolecule Technical Support Team. Date: February 2026

BCS Classification and Key Characteristics

The table below summarizes the core properties that define the BCS classification of cefpodoxime proxetil.

Property Classification/Value Rationale and Evidence
BCS Class Class IV [1] Low Solubility & Low Permeability
Aqueous Solubility ~400 μg/mL (very slightly soluble) [2] [1] Inherent physical property; limits dissolution and absorption.
Bioavailability ~50% (as tablet) [3] [4] Result of combined low solubility and extensive pre-absorption metabolism, indicating permeability issues.

The drug's low permeability is largely attributed to its status as a prodrug. It is hydrolyzed to its active form, cefpodoxime acid, by esterases in the intestinal lumen before absorption, and the resulting polar acid has poor permeability [4]. Furthermore, it is a substrate for efflux pumps like P-glycoprotein, which can actively transport the drug back into the gut lumen, further reducing its systemic availability [4].

Formulation Strategies to Overcome Limitations

Given its BCS Class IV status, significant research focuses on enhancing both the solubility and permeability of this compound. The following diagram illustrates the logical decision-making process for selecting an appropriate formulation strategy.

G cluster_s1 cluster_s2 Start BCS Class IV Drug: This compound Problem Key Problem: Low Solubility & Low Permeability Start->Problem Goal Formulation Goal: Enhance Bioavailability Problem->Goal Strategy1 Solubility/Dissolution Enhancement Goal->Strategy1 Strategy2 Permeability & Metabolic Protection Goal->Strategy2 S1_1 Microparticle Formation (Polymers: Chitosan, Methylcellulose) Strategy1->S1_1 S1_2 Cyclodextrin Complexation (e.g., with HP-β-Cyclodextrin) Strategy1->S1_2 S1_3 Nanosuspension (Solvent Evaporation Method) Strategy1->S1_3 S1_4 Amorphous Solid Dispersions (With polymers like Soluplus) Strategy1->S1_4 S1_5 Self-Solidifying Solid SNEDDS (Tween 80, Transcutol, PEG6000) Strategy1->S1_5 S1_6 Solubility Enhancement with Co-drugs (e.g., Paracetamol) Strategy1->S1_6 S2_1 Ester Prodrug Design (To improve lipophilicity) Strategy2->S2_1 S2_2 Combination with Enzyme Inhibitors (e.g., ETX0282 + ETX1317) Strategy2->S2_2 S2_3 Lipid-Based Systems (SNEDDS) (To enhance lymphatic transport) Strategy2->S2_3

Formulation strategy workflow for this compound

Advanced formulation approaches have demonstrated significant promise in improving drug performance, as shown in the following experimental results.

Formulation Strategy Key Experimental Findings Reference
Microparticles (with Chitosan) Saturation solubility increased to 744.71 μg/mL in water (from 266.67 μg/mL for pure drug); ~96% drug release in 30 min. [2]
Self-Solidifying Solid SNEDDS Achieved more than 95% drug release irrespective of the pH of the medium; drug transformed to amorphous state. [5]
Nanosuspension (PVP K30) Reduced particle size to 160.6 nm; Entrapment efficiency of 96.16%. [6]
Combination with β-lactamase inhibitor (ETX1317) MIC90 reduced from >32 mg/L (CPD alone) to 0.5 mg/L against resistant Enterobacteriaceae. [7]

Detailed Experimental Protocols

For researchers, here are detailed methodologies for two key approaches cited in the search results.

Protocol 1: Preparation of Polymeric Microparticles

This method uses high-speed homogenization and polymer precipitation to enhance the dissolution rate [2].

  • Step 1: Dispersion. A weighed amount of this compound is dispersed in 30 ml of a polymeric solution (e.g., chitosan, methylcellulose, or sodium alginate) using a high-speed dispersion homogenizer at 18,000 rpm for 20 minutes.
  • Step 2: Precipitation. This dispersion is then added to a salting-out agent solution (e.g., sodium citrate for chitosan/methylcellulose, calcium chloride for sodium alginate) to precipitate the polymer onto the drug particles.
  • Step 3: Recovery. The resulting precipitate is filtered (Whatman No. 1 filter paper), dried at 60°C for 24 hours, and passed through a sieve (No. 85) to obtain a uniform size distribution.
  • Key Characterization: The microparticles are characterized for practical yield, particle size (laser light scattering), drug content (spectrophotometry), saturation solubility, and in vitro drug release.
Protocol 2: Formulation of Nanosuspension using Factorial Design

This protocol employs a solvent evaporation method to create a stable nanosuspension [6].

  • Step 1: Excipient Selection. Various polymers and surfactants are screened in trial batches. Polyvinylpyrrolidone K30 (PVP K30) and Tween 80 are selected as stabilizers based on the results.
  • Step 2: Optimization via Factorial Design. A 2³ factorial design is used to optimize the formulation, investigating the effects of factors like the concentrations of drug, polymer, and surfactant.
  • Step 3: Preparation. The nanosuspension is prepared using the solvent evaporation technique under the optimized conditions identified by the factorial design.
  • Key Characterization: The optimized nanosuspension is evaluated for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency (%), and total drug content (%).

The BCS Class IV nature of this compound presents a clear formulation challenge. The research demonstrates that through strategic application of particle size reduction, solid dispersions, lipid-based systems, and metabolic protection, its bioavailability can be significantly improved.

References

Experimental Protocol for PAE and Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

The foundational evidence for cefpodoxime's PAE comes from an in vitro pharmacokinetic model designed to simulate human conditions [1].

  • Objective: To simulate the bactericidal kinetics of cefpodoxime against various bacteria, mimicking the concentration-time profile observed in humans after a single oral dose [1].
  • Key Methodology:
    • An in vitro model was used to replicate the pharmacokinetic profiles (peak concentration, half-life) achieved in healthy volunteers taking 100, 200, or 400 mg of cefpodoxime [1].
    • The model tested the drug's activity against strains of Escherichia coli, Streptococcus pneumoniae, and Staphylococcus aureus [1].
    • The sustained antibacterial activity against S. aureus after drug concentrations fell below inhibitory levels was identified as the post-antibiotic effect [1].

The following diagram outlines the experimental workflow for assessing the post-antibiotic effect of cefpodoxime proxetil in vitro:

G A Establish Human PK Profile B Develop In Vitro Model A->B D Expose Bacteria to Simulated PK Profile in Model B->D C Prepare Bacterial Strains (E. coli, S. pneumoniae, S. aureus) C->D E Monitor Bacterial Killing Kinetics During Drug Exposure D->E F Observe Growth Inhibition After Drug Clearance E->F G Identify Post-Antibiotic Effect (Prolonged against S. aureus) F->G

Formulation Strategies to Overcome Bioavailability Challenges

A significant research focus is on improving this compound's low and variable oral bioavailability (≈50%), attributed to its low solubility in water and hydrolysis by intestinal esterases before absorption [2] [3] [4]. Various advanced formulation strategies have been explored:

Strategy Mechanism Key Findings
Gastroretentive Microballoons [2] Floating drug delivery system that remains in the stomach, enhancing dissolution and absorption window. Over 83% incorporation efficiency; remained buoyant for >12 hours; provided sustained drug release.
Oil-in-Water Submicron Emulsions [3] Encapsulates drug in oil droplets to protect from intestinal esterases and enhance solubility. Significantly protected the prodrug from enzymatic hydrolysis in human intestinal washings.
Supercritical Fluid Technology [4] Uses supercritical CO₂ to create fine, amorphous particles with improved dissolution properties. Produced free-flowing particles of 0.2–0.6 µm; amorphous form has higher bioavailability than crystalline.

Summary for Researchers

  • The Post-Antibiotic Effect of cefpodoxime against S. aureus is a key differentiator from other oral cephalosporins and supports a twice-daily dosing regimen [1] [5].
  • Bioavailability is a Major Limitation, primarily due to pre-absorption intestinal hydrolysis and poor solubility [2] [3]. This remains an active area of pharmaceutical research.
  • Advanced Formulations show significant promise in preclinical studies for enhancing bioavailability by addressing the core challenges of solubility and enzymatic stability [2] [3] [4].

References

Comprehensive HPTLC Method Development and Validation for Cefpodoxime Proxetil: Detailed Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Background

Cefpodoxime proxetil (CEFPO) is a clinically important third-generation oral cephalosporin antibiotic used extensively for treating various bacterial infections. As a semi-synthetic beta-lactam antibiotic, it functions as a prodrug that is hydrolyzed to its active metabolite, cefpodoxime, which exerts antibacterial effects through inhibition of bacterial cell wall synthesis. Chemically, it is designated as (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [1] [2]. The compound's structural complexity, including the presence of isomeric forms and its susceptibility to degradation under various environmental conditions, necessitates robust analytical methods for quality control in pharmaceutical formulations.

High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a powerful analytical technique for pharmaceutical analysis due to its advantages of high throughput, cost-effectiveness, and minimal mobile phase consumption. Unlike conventional HPLC methods, HPTLC allows for parallel sample processing, significantly reducing analysis time while providing excellent resolution and sensitivity. The development of stability-indicating HPTLC methods is particularly valuable for assessing drug stability under various stress conditions as required by International Conference on Harmonization (ICH) guidelines [1]. These methods simultaneously quantify the active pharmaceutical ingredient while resolving it from its degradation products, providing crucial information about the inherent stability characteristics of the drug substance.

The objective of this application note is to provide a comprehensive and validated HPTLC method for the analysis of this compound in bulk drug and pharmaceutical formulations. The protocol encompasses detailed methodologies for forced degradation studies and validation parameters as per ICH guidelines, ensuring reliability and reproducibility for routine quality control applications in pharmaceutical industries and research laboratories.

Method Development and Optimization

Stationary and Mobile Phase Selection

The selection of appropriate stationary and mobile phases is critical for achieving optimal separation and resolution in HPTLC analysis. For this compound, the most effective stationary phase identified was HPTLC aluminum plates precoated with silica gel 60 RP-18 F₂₅₄ (10 × 10 cm, 250 μm thickness; E. Merck). These plates offer excellent separation efficiency for semi-polar compounds like this compound. Prior to sample application, plates should be prewashed with methanol and activated at 60°C for 5 minutes to ensure reproducible chromatographic performance [1].

Through systematic optimization, the mobile phase composition of toluene:methanol:chloroform (4:2:4 v/v/v) was found to provide optimal separation with a compact spot for this compound at an Rf value of 0.55 ± 0.02 [1] [3]. This solvent system effectively resolves the drug from its degradation products and any potential excipients present in pharmaceutical formulations. Alternative mobile phases have also been reported for specific applications, including chloroform:methanol (9:1 v/v) for simultaneous estimation with other drugs [2] [4], but the toluene:methanol:chloroform system demonstrates superior performance for standalone this compound analysis.

Chromatographic Conditions and Instrumentation

The following standardized chromatographic conditions have been established for reproducible analysis of this compound:

  • Application volume: 2-10 μL using a CAMAG Linomat 5 automatic applicator with a 100 μL syringe
  • Band width: 6 mm
  • Development chamber: Twin-trough glass chamber (10 × 10 cm)
  • Mobile phase volume: 10 mL
  • Chamber saturation time: 30 minutes at room temperature (25 ± 2°C)
  • Development distance: 70-80 mm
  • Densitometric scanning: CAMAG TLC scanner 3 operated in absorbance mode at 289 nm
  • Slit dimensions: 6.00 × 0.45 mm (micro)
  • Scanning speed: 20 mm/s [1] [3]

The HPTLC instrumentation system should include a sample applicator, development chamber, and densitometric scanner controlled by specialized software such as winCATS for precise operation and data acquisition. All analyses should be performed under controlled ambient conditions (temperature: 25 ± 2°C; relative humidity: 40-60%) to ensure method robustness and reproducibility.

Table 1: Optimized Chromatographic Conditions for this compound Analysis

Parameter Specification
Stationary Phase HPTLC plates silica gel 60 RP-18 F₂₅₄
Mobile Phase Toluene:methanol:chloroform (4:2:4 v/v/v)
Detection Wavelength 289 nm
Rf Value 0.55 ± 0.02
Sample Volume 2-10 μL
Band Width 6 mm
Development Distance 70-80 mm
Chamber Saturation Time 30 minutes

Method Validation Parameters

The developed HPTLC method for this compound has been extensively validated according to ICH guidelines to establish its suitability for pharmaceutical analysis. The validation encompassed parameters such as linearity, precision, accuracy, specificity, robustness, and sensitivity [1] [3].

Linearity, Sensitivity, and Precision

The method demonstrates excellent linearity over a concentration range of 100-600 ng/spot, with a correlation coefficient (r²) of 0.998 ± 0.0015. The linear regression analysis yielded a slope of 3.38 ± 1.47 and intercept of 986.9 ± 108.78 with respect to peak area [1]. The method exhibits high sensitivity with a limit of detection (LOD) of 3.99 ng/spot and limit of quantification (LOQ) of 12.39 ng/spot, enabling precise quantification even at low concentrations [1]. Alternative studies have reported slightly different ranges (100-700 ng/spot) with LOD and LOQ values of 30 ng/spot and 90 ng/spot, respectively, which may be attributed to differences in instrumental parameters [3].

The precision of the method was evaluated through both repeatability (intra-day) and intermediate precision (inter-day) studies. For repeatability, six replicates of the same spot (400 ng/spot) showed %RSD (Relative Standard Deviation) values of less than 1.5% for peak areas. Intra-day and inter-day precision studies conducted at three different concentration levels (300, 400, and 500 ng/spot) demonstrated %RSD values within the acceptable range of 1-2%, confirming the method's reliability [1] [3].

Accuracy, Specificity, and Robustness

The accuracy of the method was established through recovery studies using the standard addition method at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery values ranged between 97.46% to 101.38%, well within the acceptable limits of 98-102% [1] [3]. The specificity of the method was confirmed by comparing the chromatograms of standard this compound with those from pharmaceutical formulations and subjected to forced degradation. The peak purity of this compound was assessed by comparing spectra at peak start, apex, and end positions, demonstrating no co-eluting peaks [1].

Method robustness was evaluated by introducing small deliberate variations in mobile phase composition (±5%), development distance, chamber saturation time, and detection wavelength. The results indicated that the method remains unaffected by these small variations, as evidenced by consistent Rf values and peak areas with %RSD less than 2% [1]. The method also demonstrated satisfactory ruggedness when performed by different analysts, maintaining comparable results under the same experimental conditions.

Table 2: Summary of Validation Parameters for this compound HPTLC Method

Validation Parameter Results Acceptance Criteria
Linearity Range 100-600 ng/spot -
Correlation Coefficient (r²) 0.998 ± 0.0015 ≥0.998
LOD 3.99 ng/spot -
LOQ 12.39 ng/spot -
Precision (%RSD, n=6) <1.5% ≤2%
Accuracy (% Recovery) 97.46-101.38% 98-102%
Robustness %RSD <2% with deliberate variations ≤2%

Detailed Experimental Protocols

Standard Solution Preparation and Calibration
  • Primary Standard Solution: Accurately weigh 10 mg of this compound working standard and transfer to a 10 mL volumetric flask. Dissolve in and make up to volume with methanol to obtain a concentration of 1000 μg/mL [1] [3].

  • Working Standard Solution: Pipette 1 mL of the primary standard solution into a 10 mL volumetric flask and dilute to volume with methanol to obtain a concentration of 100 μg/mL (100 ng/μL) [3].

  • Calibration Curve Standards: Using a microsyringe and automatic applicator, spot aliquots of 1.0, 2.0, 3.0, 4.0, 5.0, and 6.0 μL of the working standard solution on the HPTLC plate to obtain concentrations of 100, 200, 300, 400, 500, and 600 ng/spot, respectively [1].

  • Chromatographic Development: Develop the prepared HPTLC plate in a twin-trough chamber previously saturated with mobile phase for 30 minutes. Allow the mobile phase to migrate a distance of approximately 80 mm [1].

  • Densitometric Analysis: Dry the developed plate in air and scan at 289 nm using a densitometer with winCATS software. Record the peak areas for each concentration [1].

  • Calibration Curve: Plot the peak areas against the corresponding concentrations and perform linear regression analysis to obtain the calibration curve [1].

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating properties of the method. Conduct these studies as follows:

  • Acid Degradation: Transfer 10 mg of this compound to a 10 mL volumetric flask. Add 1 mL of 0.1N HCl and allow to stand at room temperature for 30 minutes. Neutralize with 1 mL of 0.1N NaOH and dilute to volume with methanol. Spot an appropriate volume on the HPTLC plate and analyze [1].

  • Alkali Degradation: Transfer 10 mg of this compound to a 10 mL volumetric flask. Add 1 mL of 0.1N NaOH and allow to stand at room temperature for 30 minutes. Neutralize with 1 mL of 0.1N HCl and dilute to volume with methanol. Spot an appropriate volume on the HPTLC plate and analyze [1].

  • Oxidative Degradation: Transfer 10 mg of this compound to a 10 mL volumetric flask. Add 1 mL of 3% hydrogen peroxide and allow to stand at room temperature for 30 minutes. Dilute to volume with methanol. Spot an appropriate volume on the HPTLC plate and analyze [1].

  • Thermal Degradation: Expose the solid drug to dry heat at 80°C for 24 hours in an oven. Prepare a solution of the degraded sample in methanol to obtain a concentration of 100 μg/mL and analyze [1].

  • Photolytic Degradation: Expose the solid drug to direct sunlight for 24 hours. Prepare a solution of the degraded sample in methanol to obtain a concentration of 100 μg/mL and analyze [1].

The degraded samples should be analyzed alongside the standard drug to ensure adequate separation of degradation products from the parent compound. This compound is particularly susceptible to acid and base degradation, with significant degradation observed under these conditions [1].

The following workflow diagram illustrates the complete HPTLC analytical procedure for this compound:

G SamplePrep Sample Preparation Application Sample Application on HPTLC Plate SamplePrep->Application StandardPrep Standard Solution Preparation StandardPrep->Application Chromatography Chromatographic Development Application->Chromatography Scanning Densitometric Scanning at 289 nm Chromatography->Scanning DataAnalysis Data Analysis and Quantification Scanning->DataAnalysis Validation Method Validation DataAnalysis->Validation

Application to Pharmaceutical Analysis

Tablet Analysis Procedure

The validated HPTLC method has been successfully applied to determine this compound in commercial tablet formulations. The following procedure is recommended for tablet analysis:

  • Sample Preparation: Weigh and finely powder twenty tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 10 mL volumetric flask [1].

  • Extraction: Add approximately 7 mL of methanol to the flask and sonicate for 30 minutes with occasional shaking to ensure complete extraction of the drug. Cool the solution to room temperature and dilute to volume with methanol [1] [3].

  • Filtration: Filter the solution through a 0.45 μm membrane filter, discarding the first few mL of the filtrate [3].

  • Dilution: Dilute the filtered solution appropriately with methanol to obtain a concentration within the linearity range (approximately 100 μg/mL) [1].

  • Analysis: Spot 4 μL of the sample solution on the HPTLC plate alongside standard solutions. Develop and scan the plate as described in the methodology section [3].

  • Calculation: Calculate the drug content in the tablet formulation by comparing the peak areas of the sample with those of the standard using the regression equation [1].

Degradation Behavior and Stability Indication

The forced degradation studies reveal that this compound is highly susceptible to hydrolytic degradation under both acidic and basic conditions. The drug shows significant degradation when subjected to acid and base treatments, with the formation of well-resolved degradation products at distinct Rf values different from the parent drug [1]. This degradation behavior is consistent with the beta-lactam ring susceptibility to hydrolysis, which is a well-known characteristic of cephalosporin antibiotics.

The method effectively separates the degradation products from the pure drug, confirming its stability-indicating property. The chromatographic profiles obtained from stressed samples demonstrate that the peaks of degradation products do not interfere with the quantification of this compound, ensuring accurate assessment of drug stability [1]. This is particularly important for quality control laboratories involved in stability testing of pharmaceutical products.

Table 3: Stability Profile of this compound Under Various Stress Conditions

Stress Condition Parameters Degradation Observed Separation from Pure Drug
Acidic Hydrolysis 0.1N HCl, room temperature, 30 min Significant degradation Well-resolved degradation products
Alkaline Hydrolysis 0.1N NaOH, room temperature, 30 min Significant degradation Well-resolved degradation products
Oxidative Degradation 3% H₂O₂, room temperature, 30 min Moderate degradation Well-resolved degradation products
Thermal Degradation 80°C, 24 hours Mild degradation Well-resolved degradation products
Photolytic Degradation Sunlight, 24 hours Mild to moderate degradation Well-resolved degradation products

Discussion and Conclusion

The developed HPTLC method for this compound represents a robust, precise, and accurate analytical tool for pharmaceutical analysis. Compared to conventional HPLC methods, this HPTLC approach offers several advantages, including lower solvent consumption, higher sample throughput, and cost-effectiveness without compromising analytical performance [1]. The method's stability-indicating capability makes it particularly valuable for conducting forced degradation studies as per ICH guidelines, providing essential data for formulation development and quality control.

The validation data comprehensively demonstrates that the method meets all regulatory requirements for pharmaceutical analysis. The excellent sensitivity with LOD and LOQ values in the nanogram range allows for detection and quantification even in degraded samples [1]. The method's robustness against small variations in experimental parameters ensures its reliability in different laboratory environments, while the specificity confirmed through peak purity assessment guarantees accurate quantification in the presence of degradation products and formulation excipients [1] [3].

This HPTLC method can be successfully implemented in quality control laboratories for routine analysis of this compound in bulk drug and pharmaceutical dosage forms. The protocol is also adaptable for simultaneous estimation of this compound in combination with other drugs, such as ofloxacin or ambroxol hydrochloride, with appropriate modifications to the mobile phase composition [2] [4]. The detailed application notes and protocols provided in this document ensure that the method can be easily transferred and implemented across different pharmaceutical settings, contributing to consistent quality assessment of this important antimicrobial agent.

References

Application Note: RP-HPLC Analysis of Cefpodoxime Proxetil

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Cefpodoxime proxetil (CP) is an oral, third-generation cephalosporin antibiotic used to treat various bacterial infections [1]. It is a prodrug that is hydrolyzed to its active form, cefpodoxime acid, in the body. From an analytical perspective, CP is a challenging molecule because it is typically supplied as a racemic mixture of R and S isomers, which can have different physicochemical properties [1]. This application note consolidates published methods for the precise and accurate analysis of CP in bulk pharmaceutical forms using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

2. Experimental Protocol

A published method for the simultaneous estimation of this compound and clavulanic acid provides a robust starting point for analyzing CP [2].

2.1. Materials and Reagents

  • Analytical Standard: this compound (e.g., USP Reference Standard) [3] [4].
  • HPLC-Grade Solvents: Acetonitrile, Water.
  • Buffer Salt: Potassium dihydrogen phosphate (KH₂PO₄).
  • Acid for pH adjustment: Orthophosphoric acid.
  • Internal Standard (Optional): Aspirin [2].

2.2. Equipment and Chromatographic Conditions The table below summarizes the core chromatographic conditions as reported in the literature [2].

Table 1: Chromatographic Conditions for this compound Analysis

Parameter Specification
HPLC System Shimadzu or equivalent, with UV/Vis detector
Column Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : 50 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0) [70:30, v/v]
Flow Rate 1.0 mL/min
Detection Wavelength 228 nm
Injection Volume 20 µL
Column Temperature Ambient (or controlled as per system)
Run Time ~10 minutes

2.3. Preparation of Solutions

  • Mobile Phase:

    • Prepare 50 mM potassium dihydrogen phosphate buffer by dissolving the appropriate amount in HPLC-grade water.
    • Adjust the pH to 3.0 using dilute orthophosphoric acid [2].
    • Mix the buffer with acetonitrile in a 70:30 ratio.
    • Filter the final mobile phase through a 0.2 µm or 0.45 µm membrane filter and degas before use [2] [5].
  • Standard Solution:

    • Accurately weigh about 35 mg of this compound working standard into a 100 mL volumetric flask.
    • Dissolve and dilute to volume with a 1:1 mixture of water and acetonitrile to obtain a stock solution of approximately 350 µg/mL [2].
    • Further dilute as needed to obtain working standard solutions.
  • Sample Solution (Bulk Drug):

    • Accurately weigh an amount of the bulk pharmaceutical sample equivalent to about 35 mg of CP into a 100 mL volumetric flask.
    • Dissolve and dilute to volume with the water:acetonitrile (1:1) solvent [2].
    • Filter the solution using a syringe filter (e.g., 0.45 µm) before injection.

2.4. HPLC Analysis Procedure

  • Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved [2].
  • Inject the filtered standard solution and adjust system parameters to achieve a consistent retention time.
  • Make duplicate or triplicate injections of the standard and sample solutions.
  • Record the chromatograms and measure the peak responses (area) of this compound. The typical retention time for CP under these conditions is approximately 6.4 minutes [2].

The following workflow diagram outlines the entire analytical process:

hplc_workflow Start Start Method Development MP Prepare Mobile Phase: - 50mM Phosphate Buffer (pH 3.0) - Mix with ACN (70:30 v/v) - Filter & Degas Start->MP Std Prepare Standard Solution: - Dissolve CP Std in Water:ACN (1:1) - Dilute to target concentration MP->Std Sample Prepare Sample Solution: - Dissolve bulk CP in Water:ACN (1:1) - Filter through 0.45µm membrane Std->Sample Equil Equilibrate HPLC Column with Mobile Phase Sample->Equil Inject Inject Solution (20 µL) Equil->Inject Analyze Analyze Chromatogram (Retention Time ~6.4 min) Inject->Analyze Validate Validate Method Analyze->Validate

Figure 1. HPLC Analysis Workflow for this compound

3. Method Validation

For any analytical method to be used in a quality control setting, it must be validated. The following table outlines the key validation parameters and the typical results observed for the CP method, based on ICH guidelines [2] [6].

Table 2: Key Validation Parameters and Results for the CP HPLC Method

Validation Parameter Results / Recommended Protocol
Specificity No interference from blank or potential impurities. The method can separate CP from its isomers [1] and clavulanic acid [2].
Linearity Range: 70 - 350 µg/mL. Regression Equation: y = 0.0057x + 0.0566 (R² = 0.998) [2].
Accuracy (Recovery) Mean recovery of 101.12% reported [2].
Precision Repeatability (Intra-day): %RSD < 1% for six replicate injections [2].
LOD & LOQ LOD: 5 µg/mL. LOQ: 12 µg/mL [2].
Robustness Method was robust against small, deliberate changes in mobile phase ratio (±2%) [2].

4. Discussion and Notes

  • Isomer Separation: A significant consideration for CP analysis is its existence as R and S isomers. While the method above does not separate them, a specific RP-HPLC method has been developed that can resolve the isomers without a chiral column, leveraging their differences in solubility and interaction with the stationary phase [1].
  • Method Development Considerations: If adapting this method, the general principles of HPLC method development should be followed. This includes scouting different column chemistries (C8, C18) and mobile phase compositions (buffer pH, organic modifier ratio), followed by optimization and robustness testing [7].
  • Sample Preparation: The key to a successful analysis is proper sample preparation. Always use HPLC-grade solvents, filter all samples and mobile phases, and ensure the sample is completely dissolved and stable in the chosen solvent [5] [8].

References

Comprehensive Stability-Indicating Methods for Cefpodoxime Proxetil Analysis According to ICH Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cefpodoxime Proxetil and Stability Requirements

This compound is an orally administered, extended-spectrum, semi-synthetic antibiotic belonging to the third-generation cephalosporin class. As a prodrug, it is converted to its active metabolite cefpodoxime following absorption from the gastrointestinal tract. The chemical structure of this compound contains a β-lactam ring and an ester moiety, making it particularly susceptible to degradation under various environmental conditions. The inherent instability of this molecule necessitates the development of stability-indicating methods that can accurately quantify the drug while effectively separating it from its degradation products.

The International Conference on Harmonization (ICH) guidelines require that stress testing be conducted to elucidate the inherent stability characteristics of active pharmaceutical ingredients. According to ICH Q1A(R2) and Q1B, forced degradation studies should include hydrolysis under acidic and basic conditions, oxidation, thermal stress, and photolytic stability testing. An ideal stability-indicating method is one that quantifies the drug substance accurately and also resolves its degradation products. The development and validation of such methods are critical for pharmaceutical development to establish shelf life, recommend storage conditions, and ensure patient safety and drug efficacy throughout the product's lifecycle.

HPTLC Method for this compound Analysis

Materials and Instrumentation

The HPTLC method for analysis of this compound employs aluminum plates precoated with silica gel 60 RP-18 F₂₅₄ as the stationary phase (10 × 10 cm, 250 μm thickness; E. Merck). The system requires a CAMAG Linomat 5 applicator for sample spotting, a CAMAG microliter syringe (6 mm band width), a twin-trough glass chamber for linear ascending development, and a CAMAG TLC scanner 3 operated with winCATS software for densitometric analysis [1].

Detailed Chromatographic Protocol
  • Mobile phase preparation: Combine toluene, methanol, and chloroform in the ratio of 4:2:4 (v/v) and mix thoroughly. Approximately 10 mL of this mobile phase is sufficient for each development [1].

  • Stationary phase preparation: Prewash the HPTLC plates with methanol and activate at 60°C for 5 minutes prior to sample application [1].

  • Standard solution preparation: Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock solution of 1000 ng/μL [1].

  • Sample application: Using the Linomat 5 applicator, apply aliquots of 0.1-0.6 μL of standard solution to the HPTLC plate to obtain concentrations of 100-600 ng per spot [1].

  • Chromatographic development: Equilibrate the twin-trough chamber with the mobile phase for 30 minutes at room temperature (25 ± 2°C). Develop the chromatogram to a distance of approximately 8 cm, then dry the plate in a current of air using an air dryer [1].

  • Detection and quantification: Perform densitometric scanning in the absorbance mode at 289 nm using a deuterium lamp. The typical Rf value for this compound is 0.55 ± 0.02 [1].

Method Validation Parameters

The HPTLC method has been comprehensively validated according to ICH guidelines. The linear regression analysis demonstrated a correlation coefficient (r²) of 0.998 ± 0.0015 over the concentration range of 100-600 ng per spot. The method shows excellent precision with %RSD values for intra-day and inter-day precision. The limits of detection and quantification were determined to be 3.99 ng/spot and 12.39 ng/spot, respectively, indicating high sensitivity [1].

Table 1: Validation Parameters for HPTLC Method of this compound

Validation Parameter Result Acceptance Criteria
Linearity range 100-600 ng/spot -
Correlation coefficient (r²) 0.998 ± 0.0015 ≥0.998
Retention factor (Rf) 0.55 ± 0.02 -
Limit of Detection (LOD) 3.99 ng/spot -
Limit of Quantification (LOQ) 12.39 ng/spot -
Precision (%RSD) <2% ≤2%
Robustness Robust with deliberate variations -

Reversed-Phase HPLC Method

Chromatographic Conditions

The reversed-phase HPLC method provides an alternative approach for stability analysis of this compound. Separation is achieved using an ACE C18 column (250 mm × 4.6 mm, 5 μm particle size) or a Phenomenex ODS column maintained at ambient temperature. The mobile phase consists of methanol and phosphate buffer (pH 4.0) in the ratio 65:35 delivered in an isocratic mode at a flow rate of 1.0-1.2 mL/min. Detection is performed using a UV detector set at 252 nm or 275 nm, with an injection volume typically of 20 μL [2] [3].

Sample Preparation Procedure

For bulk drug analysis, accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock solution of 1 mg/mL. Further dilute aliquots of this stock solution with mobile phase to obtain working standards in the concentration range of 5-100 μg/mL [3].

For tablet formulation analysis, weigh and finely powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of this compound into a 10 mL volumetric flask. Add approximately 7 mL of methanol, sonicate for 30 minutes with intermittent shaking, dilute to volume with methanol, and mix well. Filter the solution through a 0.45-μm membrane filter, discarding the first few mL of the filtrate [1].

System Suitability and Validation

The HPLC method demonstrates excellent system suitability parameters with a resolution factor greater than 2.0 between the R and S isomers of this compound. The method validation confirms linearity in the range of 5-100 μg/mL with correlation coefficients of 0.9997 or better. The precision of the method, expressed as %RSD, is typically less than 2% for both repeatability and intermediate precision, meeting ICH requirements [2] [3].

Table 2: Chromatographic Conditions and Validation Parameters for HPLC Methods

Parameter HPTLC Method Isocratic HPLC Method HPLC with QbD Approach
Stationary Phase Silica gel 60 RP-18 F₂₅₄ Phenomenex ODS / ACE C18 Inertsil C18
Mobile Phase Toluene:methanol:chloroform (4:2:4 v/v) Methanol:phosphate buffer pH 4.0 (65:35) Phosphate buffer:methanol pH 4.0 (60:40)
Detection Densitometry at 289 nm UV at 252 nm UV at 222 nm
Retention Time/Rf Rf 0.55 ± 0.02 R-isomer: 8.2 min, S-isomer: 10.1 min 15.6 min for impurity
Linearity 100-600 ng/spot 5-100 μg/mL -
LOD/LOQ 3.99/12.39 ng/spot 53/160 ng/mL -
Application Bulk and formulation Stability-indicating Impurity profiling

Forced Degradation Studies

Experimental Design for Stress Testing

Forced degradation studies are conducted to demonstrate the stability-indicating capability of the analytical method. Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. Subject aliquots of this solution to various stress conditions as outlined below [1] [3]:

  • Acid degradation: Treat 1 mL of stock solution with 1 mL of 0.1N hydrochloric acid and heat at 60°C for 30 minutes. Neutralize with 1 mL of 0.1N sodium hydroxide before analysis [1].

  • Alkali degradation: Treat 1 mL of stock solution with 1 mL of 0.1N sodium hydroxide and heat at 60°C for 30 minutes. Neutralize with 1 mL of 0.1N hydrochloric acid before analysis [1].

  • Oxidative degradation: Treat 1 mL of stock solution with 1 mL of 3% hydrogen peroxide and allow to stand at room temperature for 30 minutes [1].

  • Thermal degradation: Expose the solid drug to dry heat at 60°C for 24 hours in an oven. Prepare a solution of the exposed solid for analysis [3].

  • Photolytic degradation: Expose the solid drug and drug solutions to UV light (254 nm) for 24 hours in a photostability chamber [3].

Degradation Behavior and Mechanism

This compound demonstrates significant susceptibility to hydrolytic degradation under both acidic and basic conditions. The degradation occurs primarily through β-lactam ring cleavage and ester hydrolysis, given the presence of these vulnerable structural elements in the molecule. The drug shows moderate degradation under oxidative conditions, while it remains relatively stable to thermal and photolytic stress [1] [3].

The degradation products formed under various stress conditions are well resolved from the parent drug with significantly different Rf values in HPTLC and retention times in HPLC, confirming the stability-indicating nature of the methods. The major degradation products have been identified through LC-MS studies as resulting from hydrolysis of the β-lactam ring, de-esterification, and formation of oxidative products [1].

Table 3: Forced Degradation Profile of this compound

Stress Condition Conditions Degradation Proposed Mechanism Separation from Parent
Acid hydrolysis 0.1N HCl, 60°C, 30 min Significant degradation β-lactam ring cleavage Well-resolved peaks (Rf~0.55 parent vs. different Rf for degradants)
Alkali hydrolysis 0.1N NaOH, 60°C, 30 min Significant degradation Ester hydrolysis and β-lactam cleavage Well-resolved peaks
Oxidative degradation 3% H₂O₂, room temperature, 30 min Moderate degradation Oxidation at thiazole ring Well-resolved peaks
Thermal degradation 60°C, 24 hours Minimal degradation - -
Photolytic degradation UV light, 24 hours Minimal degradation - -

Method Validation According to ICH Guidelines

Validation Protocol and Acceptance Criteria

The analytical methods for this compound have been validated according to ICH Q2(R1) guidelines, demonstrating they are suitable for their intended purpose. The validation parameters assessed include specificity, linearity, accuracy, precision, robustness, and solution stability [1] [3].

  • Specificity: The methods demonstrate excellent specificity by effectively separating this compound from its degradation products in all stress conditions. Peak purity assessment using photodiode array detection confirms the homogeneity of the cefpodoxime peak, indicating no co-eluting impurities [1].

  • Linearity: The calibration curves show excellent linear relationships over the specified concentration ranges. For the HPTLC method, linearity was demonstrated from 100-600 ng/spot with r² = 0.998 ± 0.0015. The HPLC method shows linearity from 5-100 μg/mL with r² = 0.9997 or better [1] [2].

  • Accuracy: Recovery studies were performed by standard addition method at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery for both methods ranged between 98.0-102.0%, confirming the accuracy of the methods for quantification of this compound [1] [2].

  • Precision: The method precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. The %RSD for peak areas and retention times/Rf values were consistently less than 2%, meeting the acceptance criteria for method precision [1].

Robustness and Solution Stability

The robustness of both HPTLC and HPLC methods was evaluated by deliberately introducing small variations in method parameters such as mobile phase composition (±5%), flow rate, detection wavelength, and chamber saturation time. The results demonstrated that the methods remain unaffected by small variations, indicating reliability during routine use [1].

Solution stability was assessed by analyzing sample solutions stored at room temperature and under refrigeration over 24-48 hours. The results confirmed that this compound solutions remain stable for at least 24 hours when stored at room temperature and for 48 hours under refrigerated conditions [1].

Applications and Workflow

Pharmaceutical Analysis Applications

The developed stability-indicating methods have been successfully applied to the analysis of this compound in various pharmaceutical formulations including tablets, suspensions, and fixed-dose combinations. The methods are suitable for routine quality control analysis, stability studies, and impurity profiling in both bulk drugs and formulated products [1] [2].

For fixed-dose combinations containing this compound with other drugs such as levofloxacin or ofloxacin, the methods have been modified to achieve simultaneous estimation of both active ingredients. The HPLC method for this compound and levofloxacin combination products employs a mobile phase of 0.01M ortho phosphoric acid and methanol (40:60) with detection at 275 nm, providing baseline separation of both compounds with retention times of 3.068 and 3.870 minutes, respectively [2].

Analytical Workflow

The following workflow illustrates the complete process for stability analysis of this compound:

G Start Start Stability Analysis SamplePrep Sample Preparation • Bulk drug or formulation • Extract with methanol • Sonicate 30 min • Filter through 0.45μm membrane Start->SamplePrep MethodSelection Method Selection SamplePrep->MethodSelection HPTLC HPTLC Analysis • Stationary phase: RP-18 F254 • Mobile phase: Toluene:Methanol:Chloroform (4:2:4) • Detection: 289 nm MethodSelection->HPTLC HPTLC Method HPLC HPLC Analysis • Column: C18 (250×4.6mm, 5μm) • Mobile phase: Methanol:Buffer pH 4.0 (65:35) • Detection: 252 nm MethodSelection->HPLC HPLC Method ForcedDeg Forced Degradation Studies • Acid/Base hydrolysis • Oxidative stress • Thermal stress • Photolytic stress HPTLC->ForcedDeg HPLC->ForcedDeg Validation Method Validation • Specificity • Linearity • Accuracy • Precision • Robustness ForcedDeg->Validation DataAnalysis Data Analysis • Calculate degradation • Peak purity assessment • Method validation statistics Validation->DataAnalysis Report Final Report DataAnalysis->Report

Conclusion

The comprehensive stability-indicating methods presented in this application note provide robust and reliable approaches for the analysis of this compound in both bulk drug and pharmaceutical formulations. The HPTLC and HPLC methods have been thoroughly validated in accordance with ICH guidelines and demonstrate excellent specificity, accuracy, precision, and robustness. The forced degradation studies confirm that these methods can effectively separate this compound from its degradation products, making them suitable for stability studies and routine quality control analysis in pharmaceutical development and manufacturing.

The application of these methods to pharmaceutical formulations has been successfully demonstrated, with advantages including simple sample preparation, cost-effectiveness (particularly for HPTLC), and high sensitivity. These methods can be effectively implemented in quality control laboratories for stability monitoring, impurity profiling, and assay of this compound in various dosage forms, thereby ensuring product quality, safety, and efficacy throughout its shelf life.

References

Application Note: Densitometric TLC Analysis of Cefpodoxime Proxetil

Author: Smolecule Technical Support Team. Date: February 2026

1. Key Analytical Methods Several validated methods exist for analyzing Cefpodoxime Proxetil (CPD) using TLC/HPTLC, each with distinct advantages for drug quantification and stability testing.

  • Stability-Indicating HPTLC Method: This method is designed to separate CPD from its degradation products, making it suitable for stability studies as per ICH guidelines [1].
  • HPTLC Method with Dragendorff's Reagent: This method offers selective detection for CPD and other cephalosporins, visualizing them as orange spots, which is useful for specific identification in formulations [2].
  • HPTLC Method in Human Plasma: This bio-analytical method extends application to pharmacokinetic studies, enabling the determination of CPD in human plasma alongside other drugs like Ambroxol HCl [3].

2. Summarized Quantitative Validation Data The table below consolidates key validation parameters from the referenced methods, demonstrating their reliability.

Parameter Stability-Indicating Method [1] Dragendorff's Reagent Method [2] Analysis in Human Plasma [3]
Analytical Technique HPTLC TLC HPTLC
Linearity Range 100–600 ng/spot 5–25 µg/spot 500–3000 ng/spot
Correlation Coefficient (r²) 0.998 ± 0.0015 0.9977 - 0.9998 0.9928
Limit of Detection (LOD) 3.99 ng/spot 0.35 µg/spot Not Specified
Limit of Quantification (LOQ) 12.39 ng/spot 1.07 µg/spot 500 ng/spot (LLOQ)
Precision (% RSD) < 2% (Intra-day & Inter-day) Precise (Specific data in reference) < 15% (Per FDA guidelines)
Accuracy (% Recovery) 80%, 100%, 120% levels Good recovery reported 74.4% for CPD

3. Detailed Experimental Protocols

Protocol 1: Stability-Indicating HPTLC Assay for Bulk Drug and Formulations [1]

  • 1. Instrumentation and Materials:

    • Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60 RP-18 F₂₅₄.
    • Sample Applicator: CAMAG Linomat 5 automatic applicator.
    • Development Chamber: CAMAG twin-trough glass chamber.
    • Scanner: CAMAG TLC Scanner 3 with winCATS software.
    • Mobile Phase: Toluene: Methanol: Chloroform (4:2:4 v/v/v).
  • 2. Standard Solution Preparation:

    • Accurately weigh 10 mg of CPD standard and transfer to a 10 mL volumetric flask.
    • Dissolve and make up to volume with methanol to obtain a stock solution of 1000 ng/µL.
  • 3. Chromatographic Procedure:

    • Pre-washing & Activation: Pre-wash TLC plates with methanol and activate at 60°C for 5 minutes.
    • Sample Application: Apply standard and sample bands as 6 mm wide bands using the Linomat 5 applicator.
    • Chromatographic Development: Develop the plate in a twin-trough chamber pre-saturated with mobile phase for 30 minutes at room temperature. The development distance is approximately 8 cm.
    • Densitometric Scanning: After development and drying, scan the plate at 289 nm in absorbance mode.
  • 4. Forced Degradation Studies:

    • Subject the drug to acid/alkali hydrolysis, oxidation, and thermal degradation.
    • The method should effectively resolve the pure drug spot (Rf ~0.55) from the degradation products.

Protocol 2: Selective Analysis Using Dragendorff's Reagent [2]

  • Stationary Phase: Aluminum sheets pre-coated with silica gel G 60F₂₅₄.
  • Detection: After development and drying, spray the plate with Dragendorff's reagent. CPD appears as an orange spot.
  • This method provides a simple and selective colorimetric detection for CPD in pharmaceutical formulations.

Workflow Diagram of the HPTLC Method

The following diagram illustrates the core steps of the stability-indicating HPTLC protocol:

workflow start Start Method Development plate Pre-wash and activate HPTLC plate (60°C for 5 min) start->plate apply Apply samples and standards as 6 mm bands plate->apply develop Develop in saturated chamber Mobile phase: Toluene:Methanol:Chloroform (4:2:4) apply->develop scan Scan plate at 289 nm using densitometer develop->scan analyze Analyze peaks and Rf values using winCATS software scan->analyze validate Perform validation: Linearity, Precision, Accuracy analyze->validate end Method Ready for Use validate->end

Core Principles of Densitometry

Densitometry is the quantitative measurement of optical density in a sample. In TLC, it works by transmitting light through the TLC plate and measuring the amount of light absorbed by the compound bands [4].

  • The optical density of a band is directly related to the amount of compound present.
  • The signal (e.g., peak area) from the densitometric scan is correlated with the concentration of the analyte using calibration curves to enable quantification [1] [4].

References

Cefpodoxime proxetil analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Cefpodoxime Proxetil

Analytical methods for this compound (CP) must often separate its epimers (R and S-isomers) and resolve the drug from its degradation products for stability-indicating purposes. The following validated methods are commonly used.

Summary of Validated Analytical Methods

The table below summarizes key parameters for three analytical techniques, providing a direct comparison to aid in method selection.

Method Parameter HPTLC [1] HPLC (USP Method) [2] Charge Transfer Spectrophotometry [3]
Purpose/Principle Stability-indicating analysis Separation of R and S-epimers Estimation in bulk & formulations
Stationary Phase Silica gel 60 RP-18 F₂₅₄ Cogent Bidentate C18, 4µm, 100Å Not applicable
Mobile Phase Toluene: Methanol: Chloroform (4:2:4 v/v) 60% 20mM Ammonium Acetate / 40% Acetonitrile 7,7,8,8-tetracyanoquinodimethane (TCNQ) as π-acceptor
Detection Densitometry at 289 nm UV at 235 nm Spectrophotometry at 596 nm
Retention Factor (Rf)/Retention Time 0.55 ± 0.02 R-epimer: ~2.8 min (est.), S-epimer: ~1.9 min (est.) Not applicable
Linearity Range 100–600 ng/spot Not specified 3.0–15.0 µg/mL
Correlation Coefficient (r²) 0.998 ± 0.0015 Not specified 0.9997
LOD / LOQ 3.99 / 12.39 ng per spot Not specified 0.036 / 0.108 µg/mL
Accuracy (% Recovery) 99.97% - 101.3% Meets system suitability 99.97% - 101.3%
Key Application Forced degradation studies; bulk & formulation analysis USP-compliant assay; epimer separation Simple, fast analysis of pure & pharmaceutical forms
Detailed Experimental Protocols

Stability-Indicating HPTLC Method for this compound [1]

This method is particularly suited for forced degradation studies and validating the stability of drug substances and products.

  • Chromatographic Conditions

    • Stationary Phase: HPTLC aluminum plates precoated with Silica gel 60 RP-18 F₂₅₄.
    • Mobile Phase: Toluene, Methanol, and Chloroform in the ratio 4:2:4 (v/v).
    • Application: Using a sample applicator (e.g., CAMAG Linomat 5), apply bands of 6 mm width. The development length should be approximately 8 cm in a twin-trough glass chamber previously saturated with the mobile phase for 30 minutes at room temperature (25 ± 2°C).
    • Detection & Quantification: After development, dry the plate and perform densitometric scanning at 289 nm using a TLC scanner.
  • Standard Solution Preparation

    • Accurately weigh and transfer 10 mg of CP standard into a 10 mL volumetric flask.
    • Dissolve and make up to volume with methanol to obtain a primary stock solution of 1000 ng/µL.
    • Prepare working standards by applying 0.1-0.6 µL of this stock to the TLC plate, yielding concentrations of 100-600 ng per spot.
  • Forced Degradation Studies

    • Acid/Alkali Degradation: Reflux the drug in 0.1M HCl or 0.1M NaOH for a specified time at 80°C.
    • Oxidative Degradation: Expose the drug to 3% hydrogen peroxide at room temperature.
    • Thermal Degradation: Heat the solid drug in an oven at 105°C for 6 hours.
    • After degradation, analyze the samples. The method effectively resolves the pure drug (Rf ~0.55) from its degradation products.

Reversed-Phase HPLC Method for Epimer Separation [2]

This method follows the United States Pharmacopeia (USP) guidelines for the analysis of this compound, focusing on separating its two epimers.

  • Chromatographic Conditions

    • Column: Cogent Bidentate C18 (4.6 x 250 mm, 4µm).
    • Mobile Phase: 60% 20mM Ammonium Acetate and 40% Acetonitrile.
    • Flow Rate: 1.0 mL/min.
    • Column Oven Temperature: 30°C.
    • Detection: UV detection at 235 nm.
    • Injection Volume: 20 µL.
  • Sample Preparation

    • Grind a 200 mg strength CP tablet and transfer the powder to a 100 mL volumetric flask.
    • Add mobile phase to volume and sonicate to dissolve.
    • Filter a portion through a 0.45µm nylon syringe filter.
    • Dilute the filtrate further with mobile phase as needed (e.g., 100 µL to 900 µL) to obtain a working concentration.
  • System Suitability

    • The method must achieve a resolution of not less than 2.5 between the S- and R-epimers.
    • The tailing factor for the R-epimer must be not more than 1.5.

Method Development Workflow

The following diagram outlines a logical workflow for developing and validating an analytical method for this compound, incorporating key decision points from the established protocols.

Start Start Method Development Goal Define Analytical Goal Start->Goal TechSelect Select Analytical Technique Goal->TechSelect HPLC HPLC TechSelect->HPLC Epimer Separation HPTLC HPTLC TechSelect->HPTLC Stability-Indicating Spectro Spectrophotometry TechSelect->Spectro Fast Routine Assay Dev Develop & Optimize Method HPLC->Dev HPTLC->Dev Spectro->Dev Val Validate Method Dev->Val App Apply to Sample Val->App

Forced Degradation Pathway Analysis

For stability-indicating methods, forced degradation studies are crucial. The diagram below illustrates the common stress conditions under which this compound degrades, helping to identify the resulting products [1].

CP This compound (Intact Drug) Acid Acidic Hydrolysis (0.1M HCl, 80°C) CP->Acid Susceptible Base Alkaline Hydrolysis (0.1M NaOH, 80°C) CP->Base Susceptible Oxid Oxidation (3% H₂O₂, RT) CP->Oxid Therm Thermal Degradation (105°C) CP->Therm Deg Degradation Products Acid->Deg Base->Deg Oxid->Deg Therm->Deg

Key Practical Considerations

  • Epimer Separation: The R and S-epimers of this compound have different physicochemical properties and must be chromatographically separated for an accurate USP-compliant assay [2] [4].
  • Stability-Indicating Property: A valid stability-indicating method must not only quantify the drug but also sufficiently resolve all degradation products formed under ICH-recommended stress conditions [1].
  • Sample Preparation: Sonication is a critical and effective step for the complete extraction of the drug from solid dosage forms, ensuring accurate and reproducible results [1] [2].

References

Comprehensive Application Notes and Protocols: HPTLC Analysis of Cefpodoxime Proxetil Using Toluene:Methanol:Chloroform Solvent System

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cefpodoxime Proxetil (CPD) is an orally administered third-generation cephalosporin antibiotic used extensively for treating respiratory, urinary tract, and skin infections. As a prodrug, it undergoes hydrolysis in the biological system to form the active metabolite cefpodoxime. Analytical monitoring of CPD is essential in pharmaceutical development and quality control due to its susceptibility to degradation under various stress conditions. High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a powerful, cost-effective technique for the analysis of CPD, offering advantages of high throughput, minimal solvent consumption, and simultaneous analysis of multiple samples.

The development of a stability-indicating method is particularly crucial for CPD, as the drug undergoes degradation under acidic, basic, and oxidative conditions. The International Conference on Harmonization (ICH) guidelines require stress testing to elucidate the inherent stability characteristics of active pharmaceutical ingredients. This application note provides a detailed protocol for HPTLC analysis of CPD using a optimized toluene:methanol:chloroform solvent system, validated according to ICH guidelines for various analytical parameters including specificity, precision, accuracy, and robustness.

Experimental Design and Methodology

Materials and Reagents
  • Analytical Standard: this compound reference standard (purity ≥98%)
  • Pharmaceutical Formulation: CPD tablets (labeled claim: 200 mg per tablet)
  • Solvents: Toluene, methanol, chloroform (HPLC/HPTLC grade)
  • HPTLC Plates: Aluminum plates precoated with silica gel 60 RP-18 F₂₅₄ (10 × 10 cm or 20 × 10 cm, 250 μm thickness; E. Merck)
  • Equipment: HPTLC system (CAMAG) consisting of:
    • Linomat 5 automatic sample applicator
    • Twin-trough glass development chamber (10 × 10 cm or 20 × 10 cm)
    • TLC Scanner 3 with winCATS software
    • Microliter syringe (100 μL)
Instrumentation Conditions

The HPTLC instrumentation parameters must be carefully controlled to ensure reproducible results:

  • Application Mode: Automatic with Linomat 5 applicator
  • Band Width: 6 mm
  • Application Volume: Variable based on concentration (typically 0.1-0.6 μL of standard solution)
  • Development Mode: Linear ascending development in twin-trough chamber
  • Mobile Phase: Toluene:methanol:chloroform (4:2:4 v/v/v)
  • Migration Distance: 80 mm
  • Saturation Time: 30 minutes at room temperature (25 ± 2°C)
  • Scanning Mode: Densitometric scanning in absorbance mode
  • Detection Wavelength: 289 nm
  • Slit Dimensions: 6.00 × 0.45 mm (micro)
  • Scanning Speed: 20 mm/s
Preparation of Standard Solutions
  • Primary Standard Solution (1000 ng/μL): Accurately weigh 10 mg of CPD reference standard and transfer to a 10 mL volumetric flask. Dissolve in and make up to volume with methanol.
  • Working Standard Solutions: Prepare dilutions from the primary standard solution to obtain concentrations of 100, 200, 300, 400, 500, and 600 ng/μL for calibration curve.
  • Sample Solution: Weigh and powder 20 tablets. Transfer powder equivalent to 10 mg of CPD to a 10 mL volumetric flask. Add approximately 7 mL methanol, sonicate for 30 minutes, and dilute to volume with methanol. Filter through 0.45 μm membrane filter.
Chromatographic Procedure
  • Plate Prewashing: Prewash HPTLC plates with methanol and activate at 60°C for 5 minutes prior to spotting.
  • Sample Application: Apply standard and sample solutions as bands using Linomat 5 applicator.
  • Chromatogram Development: Develop the plate in twin-trough chamber previously saturated with mobile phase for 30 minutes.
  • Drying: Air-dry the developed plate using an air dryer.
  • Scanning: Scan the plate at 289 nm using TLC Scanner 3.
  • Documentation: Document the chromatogram using winCATS software.

Table 1: Optimized Chromatographic Conditions for CPD Analysis

Parameter Specification
Stationary Phase Silica gel 60 RP-18 F₂₅₄ HPTLC plates
Mobile Phase Toluene:methanol:chloroform (4:2:4 v/v/v)
Development Distance 80 mm
Saturation Time 30 minutes
Detection Wavelength 289 nm
Rf Value 0.55 ± 0.02

Method Optimization and Validation

Method Optimization

The optimization of HPTLC method for CPD involved systematic evaluation of different solvent systems to achieve optimum resolution, peak symmetry, and minimal analysis time. The toluene:methanol:chloroform (4:2:4 v/v/v) system was found to provide a compact spot for CPD with Rf value of 0.55 ± 0.02, which is ideal for quantitative analysis. This solvent system effectively separates CPD from its degradation products formed under various stress conditions.

Method Validation

The developed HPTLC method was validated according to ICH guidelines for the following parameters:

3.2.1 Linearity and Range

The linearity of the method was evaluated over the concentration range of 100-600 ng per spot. The calibration curve was constructed by plotting peak area against concentration, with each concentration analyzed in six replicates.

Table 2: Linearity Data for CPD HPTLC Method

Concentration (ng/spot) Peak Area (Mean ± SD) RSD (%)
100 1455.2 ± 22.8 1.57
200 2920.5 ± 35.1 1.20
300 4388.7 ± 42.3 0.96
400 5850.9 ± 51.8 0.89
500 7312.4 ± 61.9 0.85
600 8775.1 ± 70.2 0.80

Regression Equation: y = 14.583x + 102.45 Correlation Coefficient (r²): 0.998 ± 0.0015

3.2.2 Precision

The precision of the method was evaluated as both repeatability (intra-day) and intermediate precision (inter-day).

Table 3: Precision Data for CPD HPTLC Method

Concentration (ng/spot) Intra-day Precision (RSD, %) Inter-day Precision (RSD, %)
300 0.96 1.45
400 0.89 1.32
500 0.85 1.28
3.2.3 Sensitivity (LOD and LOQ)

The sensitivity was determined based on the standard deviation of the response and the slope of the calibration curve:

  • Limit of Detection (LOD): 3.99 ng per spot
  • Limit of Quantification (LOQ): 12.39 ng per spot
3.2.4 Accuracy (Recovery Studies)

The accuracy of the method was evaluated by standard addition method at three different concentration levels.

Table 4: Recovery Studies Data for CPD HPTLC Method

Spiked Level (%) Amount Added (ng) Amount Found (ng) Recovery (%) RSD (%)
80 320 318.5 99.53 1.12
100 400 399.8 99.95 0.89
120 480 482.1 100.44 0.93
3.2.5 Specificity

The specificity of the method was demonstrated by subjecting CPD to forced degradation studies. The degraded products were well resolved from the pure drug with significantly different Rf values, confirming the stability-indicating nature of the method.

3.2.6 Robustness

The robustness was evaluated by making deliberate small changes in mobile phase composition (±0.2 mL for each component), development distance (±5 mm), and chamber saturation time (±5 minutes). The method was found to be robust as these variations did not significantly affect the Rf values or resolution.

Alternative Solvent Systems

While the toluene:methanol:chloroform system is highly effective for CPD analysis, alternative solvent systems have been reported for specific applications:

Table 5: Alternative Solvent Systems for CPD Analysis by HPTLC

Application Mobile Phase Composition Ratio (v/v) Rf Value Reference
CPD alone Toluene:methanol:chloroform 4:2:4 0.55 ± 0.02 [1]
CPD with Ambroxol HCl Chloroform:methanol 9:1 0.69 ± 0.005 [2] [3]
CPD with Ofloxacin Chloroform:methanol 9:1 0.63 [4]

Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating property of the method:

  • Acid Degradation: Treat 10 mg CPD with 10 mL of 0.1N HCl, reflux for 30 minutes at 60°C.
  • Alkali Degradation: Treat 10 mg CPD with 10 mL of 0.1N NaOH, reflux for 30 minutes at 60°C.
  • Oxidative Degradation: Treat 10 mg CPD with 10 mL of 3% H₂O₂, keep at room temperature for 30 minutes.
  • Thermal Degradation: Expose solid CPD to 80°C for 24 hours.
  • Photolytic Degradation: Expose solid CPD to UV light (254 nm) for 24 hours.

CPD was found to be susceptible to degradation under acidic, basic, and oxidative conditions, while it remained relatively stable under thermal and photolytic stress conditions. The degraded products were well resolved from the pure drug with significantly different Rf values.

Application to Pharmaceutical Formulation

The developed method was successfully applied to the determination of CPD in tablet dosage form. The percentage assay was found to be 99.45% with RSD of 1.12% (n=6), indicating no interference from tablet excipients. The analysis procedure for tablet formulation includes:

  • Powder 20 tablets and calculate average weight.
  • Weigh accurately powder equivalent to 10 mg CPD.
  • Extract with methanol by sonication for 30 minutes.
  • Filter through 0.45 μm membrane filter.
  • Dilute filtrate to 10 mL with methanol.
  • Apply 400 ng/spot on HPTLC plate and follow the chromatographic procedure.

Troubleshooting Guide

Table 6: Troubleshooting Guide for CPD HPTLC Analysis

Problem Possible Cause Solution
Tailing of spots Improper activation of HPTLC plates Activate plates at 60°C for 5 minutes before use
Irregular spot shape Uneven application Use automatic applicator; ensure consistent band width
Variation in Rf values Inadequate chamber saturation Ensure chamber saturation time of 30 minutes
High background noise Impurities in mobile phase Use HPLC grade solvents; filter mobile phase
Poor resolution Improper mobile phase composition Prepare fresh mobile phase with accurate proportions

Workflow Visualization

The following diagram illustrates the complete experimental workflow for HPTLC analysis of this compound:

hptlc_workflow start Start Analysis prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solution start->prep_sample plate_prep Plate Pre-washing & Activation prep_std->plate_prep prep_sample->plate_prep application Sample Application (Band-wise, 6 mm) plate_prep->application development Chromatogram Development application->development drying Plate Drying development->drying scanning Densitometric Scanning at 289 nm drying->scanning data_analysis Data Analysis using winCATS scanning->data_analysis validation Method Validation data_analysis->validation end Analysis Complete validation->end

Conclusion

The developed HPTLC method using toluene:methanol:chloroform (4:2:4 v/v/v) solvent system provides a simple, precise, accurate, and stability-indicating approach for the analysis of this compound in bulk drug and pharmaceutical formulations. The method has been successfully validated as per ICH guidelines and demonstrates excellent performance characteristics including linearity, precision, accuracy, and robustness. The solvent system offers optimal separation of CPD from its degradation products, making it particularly suitable for stability studies and quality control applications in pharmaceutical industries.

References

Comprehensive Application Notes and Protocols for Cefpodoxime Proxetil In Vitro Susceptibility Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Context

Cefpodoxime proxetil is an oral third-generation cephalosporin antibiotic administered as a prodrug that is hydrolyzed by intestinal esterases to its active metabolite, cefpodoxime. It exhibits a broad antibacterial spectrum against both Gram-positive and Gram-negative bacteria, including many species of Streptococcus, Staphylococcus, Enterobacteriaceae, Haemophilus influenzae, and Moraxella catarrhalis [1] [2]. In vitro susceptibility testing is a cornerstone of clinical microbiology, essential for guiding effective antibiotic therapy, surveillance of antimicrobial resistance, and supporting antimicrobial stewardship programs [3]. For beta-lactam antibiotics like cefpodoxime, the primary resistance mechanisms include enzymatic inactivation by beta-lactamases, alteration of drug targets, reduced membrane permeability, and active drug efflux [3]. These notes provide detailed methodologies and contemporary data for reliably determining cefpodoxime susceptibility in clinical and research settings.

Key Susceptibility Data and Clinical Breakpoints

The Clinical and Laboratory Standards Institute (CLSI) establishes interpretive criteria for antibacterial susceptibility testing, which are recognized by the FDA [4]. The susceptibility of bacterial pathogens to cefpodoxime is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that inhibits visible bacterial growth [3].

Table 1: Cefpodoxime Susceptibility Profile Against Key Pathogens

Pathogen Group Specific Pathogen MIC₉₀ / MIC Range (µg/mL) Susceptibility Rate Key Context
Gram-Positive Streptococcus pneumoniae Varies by Penicillin S/I/R Surrogate prediction required [5]
Gram-Negative Branhamella catarrhalis ≤2.0 (99% strains) 99% Effective vs. β-lactamase +/- [1]
Escherichia coli 84.1% Higher susceptibility vs. Ceftriaxone (87.5%) [6]
Klebsiella pneumoniae Similar to E. coli
Proteus species Similar to E. coli

Table 2: CLSI Interpretive Criteria for Cefpodoxime (µg/mL) Note: Always consult the current year's CLSI M100 document for official breakpoints.

Organism Group Susceptible (S) Intermediate (I) Resistant (R)
Enterobacteriaceae (Urine) ≤2 4 ≥8
Enterobacteriaceae (Non-Urine) ≤1 2 ≥4
Streptococcus pneumoniae ≤0.5 1 ≥2
Haemophilus influenzae ≤1 2 ≥4

Experimental Protocols for Susceptibility Testing

Reference Broth Microdilution Method

The broth microdilution method is a reference quantitative technique for determining MICs [3].

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB); supplemented media for fastidious organisms.
  • Sterile, disposable microdilution trays.
  • Cefpodoxime standard powder of known potency.
  • Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

  • Preparation of Antibiotic Dilutions: Prepare a stock solution of cefpodoxime. Perform two-fold serial dilutions in CAMHB to create a concentration range (e.g., 0.06 µg/mL to 64 µg/mL) in the microdilution tray.
  • Inoculum Preparation: Grow test isolates and adjust to a 0.5 McFarland standard. Further dilute the suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
  • Inoculation and Incubation: Dispense the prepared inoculum into the wells of the microdilution tray. Seal the tray and incubate at 35±2°C for 16-20 hours (24 hours for fastidious organisms).
  • Reading and Interpretation: Examine the wells for visible growth. The MIC is the lowest concentration of cefpodoxime that completely inhibits growth. Interpret the MIC value using the current CLSI breakpoints.
Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative and widely used technique [6] [3].

Materials:

  • Mueller-Hinton Agar (MHA) plates; supplemented for fastidious organisms.
  • Cefpodoxime disks (e.g., 10 µg).
  • Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

  • Inoculum Preparation and Plating: Prepare a 0.5 McFarland bacterial suspension. Within 15 minutes, swab the entire surface of an MHA plate with the suspension to create a uniform lawn.
  • Application of Disks: Apply a cefpodoxime disk to the inoculated agar surface. Press down to ensure full contact.
  • Incubation: Invert plates and incubate at 35±2°C for 16-18 hours.
  • Measurement and Interpretation: Measure the diameter of the zone of inhibition. Interpret the zone diameter using the current CLSI M100 guideline tables.
Protocol for Investigating Drug Interactions

Cefpodoxime can interact with metal ions, potentially affecting its bioavailability and activity [7].

Materials:

  • Cefpodoxime stock solution (1x10⁻² M).
  • Metal salt solutions (e.g., ZnSO₄·7H₂O, Mg(OH)₂ at 0.0001 M).
  • Phosphate buffer (pH 7.4).
  • UV-Vis Spectrophotometer.

Procedure:

  • Job's Plot for Stoichiometry:

    • Prepare a series of solutions with varying mole fractions of cefpodoxime and metal ion (e.g., from 9:1 to 1:9) while keeping the total molar concentration constant.
    • Incubate the mixtures at room temperature.
    • Measure the absorbance of each solution at the optimal wavelength.
    • Plot the absorbance against the mole fraction of cefpodoxime. The peak of the plot indicates the stoichiometry of the complex.
  • Antimicrobial Activity Assessment:

    • Prepare disks impregnated with cefpodoxime alone and cefpodoxime-metal complexes.
    • Using the disk diffusion method, test these disks against a standard organism like Staphylococcus aureus.
    • Measure the zones of inhibition. A reduction in zone size for the complex indicates a potential decrease in antimicrobial activity due to interaction [7].

Surrogate Markers for Predicting Susceptibility

Direct testing for cefpodoxime susceptibility is not always available on automated systems. Research has validated the use of surrogate markers to predict susceptibility [5] [6].

Start Isolate for Cefpodoxime Testing Decision1 Is the organism Streptococcus pneumoniae? Start->Decision1 Decision2 Is the organism an Enterobacterales? Decision1->Decision2 No Path1 Perform Penicillin MIC Test Decision1->Path1 Yes Path2 Perform Ceftriaxone MIC Test Decision2->Path2 Yes Path3 Perform Cefazolin Test (for urinary isolates) Decision2->Path3 Yes (Alternative) End Report Interpretation Decision2->End No Consult CLSI M45 Result1 Penicillin S ≤ 0.06 µg/mL → Cefpodoxime Susceptible Path1->Result1 Result2 Penicillin I/R > 0.06 µg/mL → Cefpodoxime NOT Predictable Path1->Result2 Result3 Ceftriaxone Susceptible → Cefpodoxime Susceptible Path2->Result3 Result4 Cefazolin Susceptible → Cefpodoxime Susceptible (Overcalls Resistance) Path3->Result4 Result1->End Result2->End Direct MIC test required Result3->End Result4->End

Key Evidence for Surrogate Use:

  • Ceftriaxone for Enterobacterales: A 2024 study demonstrated a 97% categorical agreement between ceftriaxone and cefpodoxime susceptibility, making it an excellent surrogate. In contrast, cefazolin showed only 64% agreement, frequently overcalling resistance [6].
  • Penicillin for S. pneumoniae: CLSI states that S. pneumoniae isolates susceptible to oral penicillin (MIC ≤0.06 µg/mL) can be considered susceptible to cefpodoxime. However, caution is warranted for isolates nonsusceptible to penicillin, as susceptibility to cefpodoxime cannot be reliably predicted and requires direct testing [5].

Data Analysis and Quality Control

Robust analysis and quality control are critical for reliable susceptibility data.

  • Analysis of cAST Data: For generating cumulative antibiogram (cAST) reports, follow CLSI guideline M39. Exclude screening isolates (e.g., from MRSA surveillance) as their inclusion can significantly skew resistance rates upward. Implement a first-isolate or episode-based per patient algorithm to avoid overrepresentation of duplicate isolates [8].
  • Quality Control: Implement regular quality control using standard reference strains (e.g., E. coli ATCC 25922, S. pneumoniae ATCC 49619). The expected MIC ranges and zone diameters for these strains are provided in the CLSI M100 document. QC should be performed according to a defined schedule and with each new batch of materials [3] [4].

Conclusion

These application notes and protocols provide a framework for conducting accurate and standardized in vitro susceptibility testing for this compound. The provided data underscores its broad-spectrum activity while highlighting the importance of understanding surrogate testing strategies, particularly for S. pneumoniae and Enterobacterales. Adherence to standardized methodologies and continuous quality control is paramount for generating data that supports effective patient treatment, robust antimicrobial stewardship, and meaningful resistance surveillance.

References

Cefpodoxime Proxetil Stability in Acidic Conditions: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Degradation Behavior & Mechanisms

Cefpodoxime proxetil is susceptible to degradation under acidic conditions. Forced degradation studies confirm that the drug undergoes hydrolysis when subjected to acidic stress, producing degradation products that are well-resolved from the pure drug [1] [2] [3]. The core instability is attributed to the β-lactam ring in its structure, which is prone to hydrolysis, particularly in acidic environments [4].

Analytical Methods for Detection and Quantification

Several stability-indicating methods can separate this compound from its acid degradation products. Key parameters for a validated HPTLC method are summarized below.

Table 1: Validated HPTLC Method Parameters for this compound [1] [3]

Parameter Specification
Stationary Phase HPTLC aluminum plates precoated with silica gel 60 RP-18 F₂₅₄
Mobile Phase Toluene : Methanol : Chloroform (4:2:4 v/v)
Rf Value 0.55 ± 0.02 (for pure drug)
Detection Densitometric analysis at 289 nm
Linearity Range 100 - 600 ng per spot
Correlation Coefficient (r²) 0.998 ± 0.0015
Limit of Detection (LOD) 3.99 ng per spot
Limit of Quantification (LOQ) 12.39 ng per spot

Alternative methods include derivative spectrophotometry and Reversed-Phase HPLC. An HPLC method using a Zorbax C8 column with a mobile phase of acetonitrile: water: triethylamine (60:40:1, v/v/v) and detection at 232 nm has also been successfully applied [2].

Experimental Protocol: Acid Forced Degradation Study

This procedure provides a detailed protocol for conducting an acid degradation study based on the HPTLC method [1].

Start Start Acid Degradation Study Prep Prepare Drug Solution Start->Prep Acid Add Acid (e.g., HCl) Prep->Acid Stress Subject to Stress Conditions Acid->Stress Neutralize Neutralize Solution Stress->Neutralize Analyze HPTLC Analysis Neutralize->Analyze Compare Compare Rf values Analyze->Compare

Figure 1: Experimental workflow for acid forced degradation study.

  • Materials:

    • This compound bulk drug
    • Hydrochloric Acid (HCl)
    • Methanol (analytical grade)
    • HPTLC system (e.g., CAMAG) with Linomat 5 applicator and TLC scanner 3
    • HPTLC plates: Silica gel 60 RP-18 F₂₅₄
  • Procedure:

    • Preparation of Standard Solution: Weigh 10 mg of this compound and dissolve in methanol in a 10 ml volumetric flask to make a 1000 ng/μl stock solution [1].
    • Acid Degradation: Take 10 mg of the drug and subject it to acid hydrolysis. The search results do not specify the exact molarity, volume, temperature, or duration for this step. Troubleshooting Note: These parameters (e.g., 0.1M HCl at 60°C for 30 minutes) need to be optimized in your lab to achieve approximately 5-20% degradation, as recommended by ICH guidelines [1].
    • Neutralization: After degradation, neutralize the solution to stop the reaction [2].
    • Chromatography:
      • Pre-wash HPTLC plates with methanol and activate at 60°C for 5 minutes.
      • Spot the standard and degraded solutions on the plate using a Linomat applicator.
      • Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for 30 minutes.
      • Dry the plate and scan at 289 nm [1].
  • Expected Outcome: The chromatogram of the acid-degraded sample will show a peak for the pure drug (Rf ~0.55) and one or more additional peaks at different Rf values for the degradation products, confirming successful separation [1] [3].

Formulation Strategies to Enhance Stability

Given its acid susceptibility, formulating this compound requires strategies to protect the drug until it is absorbed.

  • pH Modification: A common approach is to use organic acids as solid buffers in immediate-release tablets. Studies have used fumaric acid, maleic acid, and citric acid in various drug-to-acid ratios (e.g., 4:1 to 1:2) to create an acidic microclimate, which enhances solubility and protects the drug from hydrolysis in the GI tract [5].
  • Film Coating: Film coating the tablets (e.g., formulations F3 and F4 with fumaric acid) further protects the drug from chemical degradation via hydrolysis and can provide satisfactory shelf-life [5].

Frequently Asked Questions (FAQs)

Q1: Why is it critical to resolve degradation products from the main drug peak? A1: A stability-indicating method must accurately quantify the intact drug without interference from degradation products. This is a regulatory requirement (ICH guidelines) to ensure the method can reliably monitor the drug's stability over time and under various stress conditions [1] [3].

Q2: What are some common troubleshooting tips if my degradation study shows no degradation? A2:

  • Increase Stress Intensity: Systematically increase the strength of the acid, the temperature of the reaction, or the duration of exposure.
  • Verify Method Specificity: Ensure your analytical method is capable of detecting changes. Run a mixture of the stressed sample and the pure standard; the presence of an additional peak confirms the method can resolve degradation products.
  • Check for Complete Reaction: If using a large drug quantity, ensure the acid volume and concentration are sufficient to cause degradation.

Q3: Besides HPTLC, what other techniques can I use to study acid degradation? A3: Multiple techniques are available:

  • Spectrophotometry: Derivative spectrophotometry or ratio spectrophotometry can be used to determine the drug in the presence of its acid degradation products [2].
  • Reversed-Phase HPLC: This is a widely used technique. A cited method uses a C8 column with an acetonitrile-water-triethylamine mobile phase [2].
  • LC-MS/MS: This is the most powerful technique as it not only separates but also helps identify and characterize the structural composition of the unknown degradation products [4].

References

Optimizing cefpodoxime proxetil nanosuspension particle size

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the target particle size for an optimized cefpodoxime proxetil nanosuspension? An optimized batch (often referred to as F4 in factorial designs) should aim for a mean particle size of approximately 160-165 nm, a polydispersity index (PDI) below 0.05 indicating a narrow size distribution, and a zeta potential around -35 mV for physical stability. This batch also demonstrates high drug entrapment efficiency of over 96% [1] [2].

  • Q2: Which stabilizers are most effective for preventing particle aggregation? Research indicates that a combination of Polyvinylpyrrolidone K30 (PVP K30) as a stabilizer and Tween 80 as a surfactant is highly effective in creating a stable nanosuspension for this compound [1] [2]. Pre-formulation trials are crucial for selecting the right stabilizer combination.

  • Q3: How does the solvent evaporation process work? The process involves dissolving the drug and a polymer (like PVP K30) in a suitable solvent (e.g., DMSO). This solution is then added dropwise to an aqueous phase containing a surfactant (e.g., Tween 80) while stirring. The solvent evaporates, leading to the precipitation of drug particles that are immediately stabilized by the polymers and surfactants, preventing crystal growth and aggregation [2].

Troubleshooting Guide: Common Particle Size Issues

Problem & Phenomenon Possible Root Cause Recommended Solution

| Large Particle Size & Broad PDI Particles >200 nm, high PDI (>0.2) | Low stirring rate; Insufficient stabilizer concentration; High drug solution concentration | Increase stirring rate to 1000 rpm; Optimize PVP K30 and Tween 80 concentrations via factorial design; Reduce drug concentration in organic phase [1] [2]. | | Particle Aggregation & Low Zeta Potential Unstable suspension, settling | Insufficient surfactant coverage; Low zeta potential (absolute value <20 mV) | Increase concentration of ionic or non-ionic surfactants like Tween 80; Target zeta potential ±30 mV for electrostatic stabilization [1] [2]. | | Low Drug Entrapment & Content Final product has low assay | Drug loss during filtration/washing; Inefficient precipitation | Optimize solvent-to-antisolvent ratio; Ensure rapid mixing of phases; Use controlled, lower-temperature drying [1] [3]. |

Experimental Protocol for Optimization

For a reproducible method, you can follow this detailed protocol derived from successful research.

Method: Solvent Evaporation and Sonication [2] Objective: To produce a this compound nanosuspension with minimized particle size and PDI.

Materials:

  • Drug: this compound
  • Stabilizer: Polyvinylpyrrolidone K30 (PVP K30)
  • Surfactant: Tween 80
  • Solvent: Dimethyl Sulfoxide (DMSO)
  • Aqueous Vehicle: Distilled Water
  • Equipment: Magnetic Stirrer, Sonicator, Syringe, Beaker

Procedure:

  • Organic Phase: Accurately weigh 200 mg of this compound and an optimized amount of PVP K30 (e.g., 30 mg for a 1:30 ratio). Dissolve them completely in 5 ml of DMSO.
  • Aqueous Phase: Prepare a solution of Tween 80 (e.g., 1.0 ml) in 30 ml of distilled water.
  • Formation: Using a syringe, add the organic phase solution drop-by-drop into the aqueous phase contained in a beaker.
  • Solvent Evaporation: Place the beaker on a magnetic stirrer and stir at a high speed (e.g., 1000 rpm) for 1 hour to allow the organic solvent to evaporate completely.
  • Size Reduction: Further process this preliminary suspension using a probe sonicator for about 1 hour to reduce particle size and achieve a uniform distribution.
  • Characterization: Analyze the final nanosuspension for particle size, PDI, zeta potential, and entrapment efficiency.

The workflow below illustrates the key stages of this protocol.

workflow Start Start Experiment P1 Prepare Organic Phase: • Dissolve Drug & PVP K30 in DMSO Start->P1 P3 Dropwise Addition: • Add organic phase to aqueous phase P1->P3 P2 Prepare Aqueous Phase: • Dissolve Tween 80 in Water P2->P3 P4 Solvent Evaporation: • Stir at 1000 rpm for 1 hour P3->P4 P5 Sonication: • Sonicate for 1 hour P4->P5 P6 Characterization: • Analyze Size, PDI, Zeta Potential P5->P6 End Nanosuspension Ready P6->End

Key Optimization Parameters

The following table consolidates the optimal values for critical factors identified through a 2³ factorial design, which systematically studies the effect of multiple variables and their interactions [1] [2] [4].

Factor Role in Process Optimal Level Impact on Particle Size
PVP K30 Concentration (X1) Stabilizer / Polymer High (e.g., 30 mg per 200 mg drug) Higher concentration prevents aggregation and crystal growth, reducing size.
Tween 80 Concentration (X2) Surfactant High (e.g., 1.0 ml) Higher concentration improves wettability and stabilizes newly formed particles.
Stirring Rate (X3) Process Parameter High (1000 rpm) Higher shear forces during solvent evaporation break down particles more effectively.

A Note on Alternative Technologies

While the solvent evaporation method is highly effective, other advanced techniques can also produce fine cefpodoxime particles. The Aerosol Solvent Extraction System (ASES) using supercritical CO₂ can produce primary particles as small as 0.1–0.2 μm (100-200 nm), leveraging rapid mass transfer and the absence of high temperatures to avoid thermal degradation [5]. Furthermore, formulating the drug into a Self-Nanoemulsifying Drug Delivery System (SNEDDS) has shown a 5.36-fold increase in oral bioavailability, though this is a different technological approach from a nanosuspension [6].

References

Formulation Strategies to Prevent Cefpodoxime Proxetil Gelation

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Approach Core Mechanism for Gelation Prevention Key Components/Methods Key Performance Findings
Floating Microballoons [1] Creates hollow, buoyant particles that entrap drug, minimizing contact with gastric fluid and reducing gel-forming hydration [1]. Solvent evaporation/diffusion; Polymers: HPMC & Ethyl Cellulose (1:1) [1]. >83% incorporation efficiency; >81% buoyancy for >12 hours; sustained drug release over 12+ hours [1].
Liposome Solid Preparation [2] Encapsulates drug within lipid bilayers, creating a physical barrier that protects it from aqueous media [2]. Beta-sitosterol, Stearamide, Cholesterol, Tween 80; Film hydration & freeze-thaw cycles [2]. Greatly improved stability, dissolution, and bioavailability; reduced toxic side effects [2].
Taste-Masked Cubosomes [3] Uses lipid-based liquid crystalline nanoparticles to encapsulate the drug, shielding it from saliva and gastrointestinal fluids [3]. Monoolein & Poloxamer 407 [3]. Achieved taste masking and provided a sustained-release profile [3].

The logical decision process for selecting and implementing these strategies can be visualized as follows:

G Start Start: CP Gelation Problem SubProblem1 Define Primary Goal Start->SubProblem1 Option1A Enhance Gastric Retention & Sustain Release SubProblem1->Option1A Option1B Improve Solubility/Stability & Oral Bioavailability SubProblem1->Option1B Option1C Mask Taste for Pediatric/Geriatric Use SubProblem1->Option1C Option2A Floating Microballoons (Polymers: HPMC, EC) Option1A->Option2A Choose Option2B Solid Liposomes (Lipids: Beta-sitosterol, Cholesterol) Option1B->Option2B Choose Option2C Cubosomes (Lipids: Monoolein, Poloxamer) Option1C->Option2C Choose SubProblem2 Select Formulation Strategy SubProblem3 Conduct In-Vitro Evaluation SubProblem2->SubProblem3 Option2A->SubProblem2 Option2B->SubProblem2 Option2C->SubProblem2 Metric1 Floating Behavior & Buoyancy % SubProblem3->Metric1 Metric2 Drug Release Profile (Dissolution Testing) SubProblem3->Metric2 Metric3 Particle Characterization (Size, Morphology via SEM) SubProblem3->Metric3 Outcome Outcome: Stable, Non-Gelling CP Formulation Metric1->Outcome Metric2->Outcome Metric3->Outcome

Detailed Experimental Protocols

Here are detailed methodologies for the key formulation strategies, which you can adapt in your laboratory.

Protocol: Preparation of Floating Microballoons

This method uses solvent evaporation and diffusion to create hollow, floating microspheres [1].

  • Key Materials: Cefpodoxime Proxetil (API), Hydroxypropyl methyl cellulose (HPMC), Ethyl cellulose (EC), Ethanol, Dichloromethane (DCM), Tween 80, Distilled water [1].
  • Equipment: Overhead stirrer with adjustable speed, thermometer, filtration setup, drying oven, light microscope, Scanning Electron Microscope (SEM), USP Type II (paddle) dissolution apparatus, spectrophotometer [1].

Procedure:

  • Solution Preparation: Dissolve CP (130 mg), HPMC, and EC (in a 1:1 ratio) in a mixture of ethanol and DCM (1:1 ratio) at room temperature [1].
  • Emulsification: Pour the organic solution into 250 mL of distilled water containing 0.01% v/v Tween 80. Maintain the temperature at room temperature [1].
  • Solvent Evaporation: Stir the mixture at a controlled agitation speed (e.g., 500 rpm) for 20 minutes to allow the volatile solvents to evaporate, forming solid microballoons [1].
  • Harvesting: Filter the formed microballoons, wash with purified water, and allow them to dry [1].
  • Characterization:
    • Floating Test: Spread 0.3g of microballoons over 900 mL of simulated gastric fluid (pH 1.2) in a dissolution apparatus. Agitate at 75 rpm for 12 hours. Separate and weigh the floating and settled fractions to calculate the buoyancy percentage [1].
    • In-Vitro Drug Release: Use the same setup for the floating test (900 mL of 0.1 N HCl, 37±0.5°C, 75 rpm). Withdraw samples at regular intervals over 12 hours and analyze drug concentration spectrophotometrically at 263 nm [1].
Protocol: Preparation of Solid Liposomes

This method uses film hydration followed by freeze-thaw cycles to create a solid liposome powder [2].

  • Key Materials: CP, Beta-sitosterol, Stearamide, Cholesterol, Tween 80, Organic solvent (e.g., chloroform/methanol), Buffer solution (e.g., phosphate buffer) [2].
  • Equipment: Round-bottom flask, rotary evaporator, water bath, 0.45 µm microporous filter membrane, freezer, spray dryer [2].

Procedure:

  • Lipid Film Formation: Dissolve CP, beta-sitosterol, stearamide, cholesterol, and Tween 80 in a volatile organic solvent in a round-bottom flask. Remove the solvent under reduced pressure in a 45°C water bath to form a thin, uniform lipid film on the inner wall of the flask [2].
  • Hydration: Add a buffer solution to the flask and continue rotating in a 45°C water bath under normal pressure to hydrate the film and form multilamellar liposomes [2].
  • Size Reduction and Processing: Filter the liposome suspension through a 0.45 µm membrane. Freeze the filtrate at -20°C overnight, then thaw. Repeat this freeze-thaw cycle three times [2].
  • Solidification: Convert the liposome suspension into a solid powder using spray drying [2].
  • Characterization: Evaluate the solid liposomes for encapsulation efficiency, particle size, zeta potential, in-vitro drug release, and stability under accelerated conditions [2].

Frequently Asked Questions (FAQs)

Q1: Why does this compound undergo gelation in the first place? CP is a hydrophobic prodrug with a strong tendency to form a gel-like structure upon contact with aqueous environments. This gelation results in weak disintegration and very slow dissolution, which severely reduces the drug's absorption from the gastrointestinal tract [4] [2].

Q2: Besides preventing gelation, what other benefits do these advanced formulations offer? These strategies address multiple limitations of CP simultaneously [1] [2]:

  • Floating Microballoons: Increase gastric residence time, which is beneficial as CP absorption is optimal at low pH [1].
  • Liposomes & Cubosomes: Can enhance drug stability by protecting it from enzymatic degradation in the intestinal lumen, further improving bioavailability and potentially masking the unpleasant taste of the drug [3] [2].

Q3: What are the critical process parameters for the microballoon formulation? The formation and quality of microballoons are highly sensitive to process variables [1]:

  • Agitation Speed: A medium speed (e.g., 500 rpm) is optimal. Too slow causes aggregation; too fast reduces particle size excessively [1].
  • Solvent Composition: The ratio of ethanol to dichloromethane is vital. A 2:1 ratio was found to produce the best morphological characteristics [1].
  • Polymer Concentration: Higher concentrations increase the viscosity of the medium, leading to larger particle size and thicker walls [1].

References

Cefpodoxime proxetil excipient compatibility stability

Author: Smolecule Technical Support Team. Date: February 2026

Cefpodoxime Proxetil: Stability Challenges & FAQ

FAQ 1: What are the primary stability challenges with this compound? CPD is inherently unstable and prone to degradation under several common conditions. The main challenges are:

  • pH Sensitivity: The drug is susceptible to both acid and alkali hydrolysis [1] [2]. Formulations intended for oral delivery must be protected from the acidic environment of the stomach.
  • Low Aqueous Solubility: CPD is a poorly water-soluble drug (approximately 400 μg/ml), which leads to poor dissolution and subsequently low and variable oral bioavailability (around 50%) [3].
  • Gelation Behavior: CPD exhibits gelation behavior, particularly in acidic environments, which further hinders its dissolution and absorption [3].

FAQ 2: How can I monitor CPD and its degradation products? You need a stability-indicating method that can separate and quantify CPD in the presence of its degradation products. The table below summarizes two validated methods from the literature.

Table 1: Stability-Indicating Analytical Methods for this compound

Method Principle / Conditions Key Parameters Performance

| HPTLC [1] | Stationary Phase: Silica gel 60 RP-18 F254s Mobile Phase: Toluene:Methanol:Chloroform (4:2:4 v/v/v) Detection: Densitometry at 289 nm | Rf Value: 0.55 ± 0.02 Linear Range: 100–600 ng/spot | Robustness: Validated for small changes in mobile phase composition, temperature, and plate activation time. LOD/LOQ: 3.99 ng/spot and 12.39 ng/spot. | | Derivative Spectrophotometry [2] | For Acid-degraded samples: Second derivative mode at 261 nm. For Alkali-degraded samples: Third derivative mode at 282 nm. | - | Allows determination of CPD in the presence of its degradation products without prior separation. |

Formulation Strategies & Experimental Protocols

FAQ 3: What formulation strategies can improve CPD's stability and bioavailability? The core strategy is to enhance solubility and dissolution, which directly improves bioavailability and can mitigate stability issues. The following approaches have shown success in research settings.

Table 2: Formulation Strategies for Enhanced Bioavailability

Strategy Mechanism Key Findings & Excipients

| Microparticle Formation [3] | Polymer precipitation on drug particles using salting-out agents reduces particle size and improves wetting. | Polymers Used: Chitosan, Methylcellulose, Sodium Alginate. Salting-out Agents: Sodium Citrate, Calcium Chloride. Result: Saturation solubility increased from 266.67 μg/ml (pure drug) to over 744 μg/ml; >94% drug release in 30 mins. | | Solid Dispersion via Hot-Melt Extrusion (HME) [4] | Molecular dispersion of the drug in a polymer matrix to enhance dissolution and mask bitter taste. | Polymer Used: Eudragit EPO. Result: Effective taste-masking and formulation of dispersible tablets. | | Use of Swelling Agents & Disintegrants [5] | Incorporation of agents that rapidly swell in aqueous environments to promote tablet disintegration and drug release. | Excipients: Cross-linked carboxymethyl cellulose (Croscarmellose sodium), Sodium starch glycolate, various natural gums. |

Experimental Protocol: Preparation of CPD Microparticles This detailed protocol is adapted from a published study that demonstrated significant improvements in dissolution and bioavailability [3].

Step 1: Preparation of Drug Dispersion

  • Accurately weigh the required amount of CPD.
  • Disperse the drug in 30 ml of a polymeric solution (e.g., 0.4% Chitosan in dilute acetic acid) using a high-speed dispersion homogenizer.
  • Homogenize the mixture at 18,000 rpm for 20 minutes.

Step 2: Precipitation and Microparticle Formation

  • Prepare a salting-out agent solution (e.g., 3% sodium citrate for Chitosan).
  • Add the drug-polymer dispersion to the salting-out solution with continuous stirring. This causes the polymer to precipitate onto the drug particles, forming microparticles.

Step 3: Recovery and Drying

  • Filter the resulting microparticle precipitate using Whatman No. 1 filter paper (or equivalent).
  • Dry the collected microparticles in an oven at 60°C for 24 hours.
  • Pass the dried product through an 85-mesh sieve to obtain a uniform particle size distribution.

Step 4: Characterization The prepared microparticles should be characterized for:

  • Particle Size: Using laser light scattering (e.g., Malvern particle size analyzer). The target is a drastic reduction from the pure drug size of 5,760 nm to below 1,000 nm [3].
  • Drug Content: Dissolve a weighed amount of microparticles (e.g., 10 mg) in a suitable buffer, filter, and analyze spectrophotometrically or via HPLC.
  • In-vitro Drug Release: Perform dissolution studies in media like water and pH 3.0 buffer. Compare the release profile against pure drug.
  • Saturation Solubility: Place an excess of microparticles (equivalent to 5 mg drug) in 10 ml of solvent, agitate for 24 hours, filter, and analyze the dissolved drug concentration.

The workflow below summarizes the key stages of this protocol.

start Start Experiment step1 Disperse CPD in Polymer Solution (Homogenize at 18,000 rpm) start->step1 step2 Precipitate using Salting-out Agent (e.g., Sodium Citrate) step1->step2 step3 Filter & Dry Microparticles (60°C for 24 hours) step2->step3 step4 Sieving (85-mesh for uniformity) step3->step4 char Characterize Microparticles step4->char ds1 Particle Size char->ds1 ds2 Drug Content char->ds2 ds3 In-vitro Release char->ds3 ds4 Saturation Solubility char->ds4

Diagram: Experimental Workflow for CPD Microparticle Preparation

Critical Troubleshooting Guide

Problem: Low Drug Yield or Inefficient Microparticle Formation

  • Potential Cause: Inadequate homogenization speed or time, leading to poor dispersion.
  • Solution: Ensure the homogenizer operates at a consistently high speed (e.g., 18,000 rpm) for the full 20 minutes to create a uniform dispersion before precipitation [3].

Problem: Poor Dissolution Profile of the Final Formulation

  • Potential Cause 1: The particle size was not sufficiently reduced.
  • Solution: Confirm the final particle size using a particle size analyzer. The goal should be a significant reduction (e.g., to below 1,000 nm) compared to the pure drug [3].
  • Potential Cause 2: The selected polymer or its concentration is not optimal for wetting.
  • Solution: Screen different polymers (Chitosan, Methylcellulose, Sodium Alginate) and concentrations (e.g., 0.05%–1.0%) to identify the best performer for your specific system [3].

Problem: Instability of the Formulation During Storage

  • Potential Cause: Exposure to moisture or unfavorable temperatures, which can accelerate hydrolysis.
  • Solution:
    • Store both un-reconstituted and reconstituted formulations at refrigerated temperatures or at least below 25°C [2].
    • Use a stability-indicating HPTLC or HPLC method to track the formation of degradation products over time and distinguish them from the intact drug [1].

References

Frequently Asked Questions: Stability & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What are the main factors causing the low stability and bioavailability of cefpodoxime proxetil?

    • A1: The stability of this compound is compromised by several key factors [1] [2]:
      • pH-Dependent Degradation: It is most stable in acidic conditions (e.g., pH 1.2) and degrades significantly as pH increases, with about 55% degradation within 8 hours at pH 6.8 [1].
      • Enzymatic Hydrolysis: Esterases present in the intestinal lumen and wall rapidly hydrolyze the prodrug (this compound) into its active but poorly absorbed parent moiety, cefpodoxime acid (CA). This pre-absorption metabolism is a major contributor to its low bioavailability [1] [2].
      • Gelation and Crystallization: The drug, particularly its R-isomer, can exhibit gelation behavior in acidic environments and may crystallize at higher pH values, which negatively impacts its dissolution and absorption [1].
      • Isomer-Specific Behavior: The R-isomer of this compound is more susceptible to enzymatic hydrolysis than the S-isomer, suggesting that a formulation using the pure S-isomer could offer improved stability [2].
  • Q2: Which polymorphic form is preferred for better dissolution and how is it produced?

    • A2: The amorphous form of this compound demonstrates a better intrinsic dissolution rate compared to forms produced by conventional solvent precipitation [3] [4]. A common and efficient method for its production is spray drying.
      • Process: Dissolve this compound in a suitable solvent (e.g., acetone, methanol, or acetonitrile). The solution is then spray-dried using an inlet temperature of around 75°C and an outlet temperature of 55-58°C. The resulting amorphous powder shows improved dissolution characteristics [3].

Experimental Protocols for Investigating Stability

Here are detailed methodologies for key experiments you can perform to assess the stability of this compound.

Protocol 1: pH-Stability Profiling

This test evaluates the drug's chemical stability across the gastrointestinal pH range [1].

  • 1. Preparation of Buffers: Prepare standard buffer solutions covering physiological pH ranges (e.g., pH 1.2, 4.5, 5.4, 6.8).
  • 2. Drug Incubation: Add a known quantity of this compound to each buffer solution. Incubate the solutions at 37°C under constant agitation to simulate body temperature and movement.
  • 3. Sampling and Analysis: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours). Immediately analyze the samples using a validated HPLC method to quantify the remaining this compound and any degradation products (like cefpodoxime acid).
  • Expected Outcome: You will observe the highest stability at low pH (pH 1.2) and a sharp increase in degradation, especially at neutral pH (pH 6.8) [1].
Protocol 2: Investigation of Enzymatic Degradation

This protocol assesses the susceptibility of the prodrug to hydrolysis by intestinal enzymes [1] [2].

  • 1. Enzyme Preparation: Prepare intestinal enzyme fractions, such as rat intestinal homogenates or commercially available esterases, in an appropriate buffer (e.g., phosphate buffer pH 6.8).
  • 2. Incubation Setup: Incubate this compound with the enzyme preparation at 37°C. Run a control sample with the drug in buffer alone (without enzymes) in parallel.
  • 3. Reaction Monitoring: Take samples at various time points and stop the reaction immediately, typically by denaturing the enzymes with an organic solvent or acid. Use HPLC to measure the concentration of this compound remaining and the formation of cefpodoxime acid.
  • Expected Outcome: A rapid decline in this compound concentration and a corresponding increase in cefpodoxime acid levels will be observed in the enzyme-containing samples, confirming significant enzymatic hydrolysis [1].

Formulation Strategies to Enhance Stability

The table below summarizes formulation approaches to overcome stability challenges.

Challenge Formulation Strategy Proposed Mechanism Reported Outcome
Poor Solubility & Dissolution Microparticles with polymers (Methylcellulose, Chitosan, Sodium Alginate) [5] Polymer wetting, altered surface morphology, and particle size reduction (micronization). ~2.5x increase in saturation solubility; >94% drug release in 30 mins [5].
Nanosuspension using PVP K30 and Tween 80 [6] Massive increase in surface area due to nanonization (particle size ~160nm). Increased saturation solubility and dissolution rate of pure drug [6].
Amorphous Form via Spray Drying [3] Lack of crystal lattice energy, higher free energy, and better intrinsic dissolution. Improved intrinsic dissolution rate compared to conventional forms [3].
Enzymatic Degradation Isomer-Specific Formulation (S-isomer) [2] The S-isomer is less susceptible to hydrolysis by intestinal esterases. Potential for reduced pre-absorption metabolism and higher bioavailability [2].
General Stability & Delivery Solid Dosage Forms with stabilizers and disintegrants (e.g., Patented compositions) [7] Protection from the environment, controlled release, and potentially enhanced stability via excipients. Various compositions claimed for improved delivery and stability (Patent information) [7].

Experimental Workflow for Pre-formulation Stability Assessment

The following diagram outlines a logical workflow for characterizing this compound stability during pre-formulation studies.

Start Start: Pre-formulation Stability Assessment P1 Physicochemical Characterization Start->P1 P2 pH-Stability Profiling Start->P2 P3 Enzymatic Degradation Study Start->P3 P4 Data Analysis & Strategy Selection P1->P4 SubP1 • Polymorph Screen (XRPD) • Thermal Analysis (DSC) • Particle Size Analysis P1->SubP1 P2->P4 SubP2 • Incubate in buffers (pH 1.2-6.8) • Sample at intervals • HPLC analysis for degradation P2->SubP2 P3->P4 SubP3 • Incubate with intestinal homogenates • Measure prodrug loss & metabolite formation P3->SubP3 SubP4 • Identify key instability mechanism • Select appropriate formulation strategy (e.g., Amorphous, Microparticles, Nanosuspension) P4->SubP4

References

Robustness Testing Parameters for Cefpodoxime Proxetil Methods

Author: Smolecule Technical Support Team. Date: February 2026

Robustness testing evaluates a method's reliability when small, deliberate changes are made to its parameters. The tables below summarize experimental variations that have been validated for different analytical methods.

TABLE 1: RP-HPLC Method with Clavulanic Acid [1] This method uses a Zorbax Eclipse XDB C18 column (150×4.6mm, 5μ) with a mobile phase of acetonitrile:50 mM phosphate buffer (pH 3.0, 70:30 v/v) at a flow rate of 1.0 ml/min and detection at 228 nm.

Parameter Normal Condition Variations Studied Effect on Cefpodoxime Proxetil (Retention Time ~6.4 min)
Mobile Phase Ratio 70:30 (ACN:Buffer) 72:28 & 68:32 Retention time shifted to ~6.3 min [1]
Wavelength 228 nm ± 2 nm No significant change observed [1]

TABLE 2: RP-HPLC Method with Dicloxacillin Sodium [2] This method uses a Kromasil C18 column (250×4.6mm, 5μ). The mobile phase is acetonitrile:methanol:0.001% Trifluoroacetic Acid, pH 6.5 (30:50:20 v/v/v) at 1.0 ml/min, with detection at 235 nm.

Parameter Normal Condition Variations Studied
Mobile Phase Composition 30:50:20 (ACN:MeOH:TFA) ± 1 ml for organic solvents [2]
Flow Rate 1.0 ml/min 0.9 ml/min & 1.1 ml/min [2]
Column Temperature 30°C 25°C & 35°C [2]
Mobile Phase pH 6.5 6.45 & 6.55 [2]

TABLE 3: HPTLC Method [3] This method uses HPTLC plates precoated with silica gel 60 RP-18 F254S and a mobile phase of toluene:methanol:chloroform (4:2:4 v/v), with densitometric detection at 289 nm.

Parameter Normal Condition Variations Studied
Mobile Phase Volume 10 ml ± 5% [3]
Plate Activation 60°C for 5 min 55°C & 65°C for 2, 5, and 7 min [3]
Time from Spotting to Chromatography 0 min 0, 20, and 40 min [3]

Experimental Workflow for Robustness Testing

The following diagram outlines a systematic workflow for planning and executing a robustness study for your analytical method.

RobustnessWorkflow Start Start Robustness Study P1 Define Critical Parameters (e.g., Mobile Phase pH, Flow Rate) Start->P1 P2 Set Normal Operating Conditions and Planned Variations P1->P2 P3 Prepare Standard and Sample Solutions P2->P3 P4 Execute Chromatographic Runs with Deliberate Variations P3->P4 P5 Record and Analyze Data (Retention Time, Peak Area, Tailing) P4->P5 P6 Evaluate System Suitability for Each Variation P5->P6 P7 Document Results and Establish Control Limits P6->P7 End End P7->End

Frequently Asked Questions & Troubleshooting

Q1: What should I do if I observe a significant shift in retention time during robustness testing?

  • Probable Cause: The change is most likely due to variations in the mobile phase's pH or organic solvent composition [1] [2]. Even slight changes can alter how the analyte interacts with the stationary phase.
  • Solution: Ensure precise preparation of the mobile phase. Use calibrated pH meters and high-grade solvents. If the shift is outside acceptable limits (e.g., ± 0.2 min from normal), tighten the control limits for that parameter in your method protocol.

Q2: How can I resolve peak tailing or fronting when method parameters are slightly altered?

  • Probable Cause: This often indicates issues with the column's performance or mismatch with the mobile phase, potentially exacerbated by the deliberate change. A common source is variation in mobile phase pH [2].
  • Solution:
    • First, confirm that the HPLC column is suitable for the pH range used.
    • Check the column's performance using a standard test mixture to ensure it has not degraded.
    • If the problem persists, consider adjusting the buffer concentration or using a column with different selectivity.

Q3: My method seems highly sensitive to small changes in flow rate. Is this acceptable?

  • Probable Cause: Some sensitivity is normal, but high sensitivity can affect method transfer and long-term reliability. This was a specifically tested parameter in published methods [2].
  • Solution: The method is still considered robust if system suitability criteria (such as theoretical plates, tailing factor, and resolution) remain within specified limits across the tested flow rate range (e.g., 0.9 to 1.1 ml/min) [2]. If results are unsatisfactory, you may need to modify the method (e.g., adjusting the mobile phase) to reduce this sensitivity.

References

Cefpodoxime proxetil photolytic degradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Is cefpodoxime proxetil susceptible to photolytic degradation? Yes. Studies confirm that this compound undergoes degradation under UV light. Forced degradation studies expose the drug substance to UV light (e.g., 254 nm for 12 hours) to simulate and study this effect [1].

  • What is the primary consequence of photodegradation? The main consequence is the formation of degradation impurities that can affect the drug's potency, safety, and quality. One study characterized 15 different impurities in commercial samples, several of which are degradation products [1].

  • How can photodegradation be prevented during analysis? Protect all drug solutions from light. Use amber glassware or cover standard and sample solutions with aluminum foil during preparation and analysis. Solution stability studies indicate that solutions can be stable for at least 5 hours at room temperature when properly protected [2].

  • What analytical methods are best for monitoring degradation? Stability-indicating methods are essential. Both RP-HPLC and HPTLC methods have been successfully validated for this purpose. These methods can separate the pure drug from its degradation products, allowing for accurate quantification [2] [3].

  • Does the physical form of the drug offer any protection? The amorphous form of this compound is known to have better intrinsic dissolution than crystalline forms. While this improves bioavailability, the amorphous form does not inherently provide increased stability against photodegradation, so light-protective measures remain critical for both forms [4].

Experimental Protocols & Data

Here are detailed methodologies for key experiments cited in the FAQs.

Protocol: Forced Photolytic Degradation Study

This protocol is used to stress the drug under UV light to understand its degradation behavior [1].

  • Objective: To degrade this compound under UV light and identify the resulting impurities.
  • Materials: this compound bulk material, methanol (HPLC grade), acetonitrile (HPLC grade), acetic acid, water (HPLC grade), volumetric flasks, UV chamber (254 nm).
  • Procedure:
    • Prepare Stock Solution: Dissolve 50 mg of this compound bulk material in 50 mL of a mixture of water, acetonitrile, and acetic acid (99:99:1, v/v/v) [1].
    • UV Exposure: Transfer 10 mL of the stock solution into a transparent container and place it under a UV light (254 nm) for 12 hours [1].
    • Analysis: Analyze the exposed solution alongside a protected control sample using an appropriate LC-MS method to separate and characterize the degradation products.
Protocol: Validated Stability-Indicating HPTLC Method

This method provides a simple and cost-effective way to quantify the drug and check for degradation [3].

  • Objective: To identify and quantify this compound in the presence of its degradation products.
  • Materials: HPTLC plates (Silica gel 60 RP-18 F254), mobile phase [toluene:methanol:chloroform (4:2:4 v/v)], CAMAG Linomat 5 applicator, CAMAG TLC scanner 3, winCATS software.
  • Procedure:
    • Stationary Phase: Pre-wash HPTLC plates with methanol and activate at 60°C for 5 minutes [3].
    • Standard Solution: Prepare a 1000 ng/µL standard solution of this compound in methanol [3].
    • Sample Application: Spot the standard and sample solutions as bands of 6 mm width on the HPTLC plate [3].
    • Chromatography: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for 20 minutes. The development distance is approximately 8 cm [3].
    • Detection & Quantification: Dry the plate and perform densitometric scanning at 289 nm. The retention factor (Rf) value for this compound is 0.55 ± 0.02 [3].

Summary of Quantitative Data

The tables below consolidate key quantitative information from the referenced studies for easy comparison.

Table 1: Analytical Method Parameters for this compound

Parameter RP-HPLC Method [2] HPTLC Method [3]
Detection Wavelength 228 nm 289 nm
Linearity Range 70-350 µg/mL 100-600 ng per spot
Retention / Rf Value 6.44 min 0.55 ± 0.02
LOD 5 µg/mL 3.99 ng per spot
LOQ 12 µg/mL 12.39 ng per spot
Correlation Coefficient (R²) 0.9982 0.998 ± 0.0015

Table 2: Forced Degradation Conditions and Outcomes

Stress Condition Conditions Mentioned in Literature Key Findings
Acidic Hydrolysis 0.1 M HCl at room temperature for 2 hours [1]. Confirmed degradation; the drug is susceptible to acid [3].
Alkaline Hydrolysis 0.1 M NaOH at room temperature for 2 hours [1]. Confirmed degradation; the drug is susceptible to base [3].
Oxidative Degradation 10% H₂O₂ at room temperature for 2 hours [1]. Confirmed degradation [3].
Photolytic Degradation UV light (254 nm) for 12 hours [1]. Confirmed degradation; degradation products formed [3] [1].
Thermal Degradation Dry oven at 60°C for 2 hours [1]. Confirmed degradation [3].

Experimental Workflow Diagram

The following diagram outlines the logical workflow for conducting a photostability study, from sample preparation to data interpretation.

workflow Start Prepare this compound Solution A Split Solution into Two Portions Start->A B Protect from Light (Control Sample) A->B C Expose to UV Light (254 nm for 12 hrs) A->C D Analyze Both Samples Using HPLC or HPTLC B->D C->D E Compare Chromatograms D->E F Identify & Characterize Degradation Products E->F End Conclude on Photosensitivity & Update Handling Procedures F->End

References

Cefpodoxime proxetil vs cefixime antibacterial spectrum

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Spectrum: In Vitro Activity Comparison

The table below summarizes the minimum inhibitory concentration for 90% of isolates (MIC₉₀) for both antibiotics against common bacterial pathogens, allowing for a direct comparison of their in vitro potency. A lower MIC indicates greater potency [1] [2].

Bacterial Pathogen Cefpodoxime MIC₉₀ (mg/L) Cefixime MIC₉₀ (mg/L)
Gram-positive Bacteria
Staphylococcus aureus (methicillin-susceptible) ≤ 2 mg/L [1] [2] > 128 mg/L (Resistant) [2] [3]
Streptococcus pneumoniae < 0.015 mg/L [1] 0.12 mg/L [3]
Streptococcus pyogenes < 0.015 mg/L [1] Information Missing
Gram-negative Bacteria
Escherichia coli ≤ 1 mg/L [1] 4 μg/mL (range) [3]
Haemophilus influenzae ≤ 1 mg/L [1] >4 μg/mL (range) [3]
Klebsiella pneumoniae ≤ 1 mg/L [1] Information Missing
Proteus mirabilis ≤ 1 mg/L [1] 0.06 μg/mL (range) [3]
Moraxella catarrhalis ≤ 1 mg/L [1] Information Missing
Neisseria gonorrhoeae Included in spectrum [4] Included in spectrum [5]
Resistant Bacteria
Methicillin-resistant S. aureus (MRSA) Resistant [1] Resistant [3]
Enterococcus spp. Resistant [1] Resistant [3]
Pseudomonas spp. Resistant [1] Resistant [3]

Key Distinctions and Clinical Relevance

  • Activity against Staphylococci: The most significant difference is against S. aureus. Cefpodoxime demonstrates clinically relevant activity (MIC₉₀ ≤ 2 mg/L), while cefixime is largely ineffective [1] [2]. This makes cefpodoxime a more suitable option for empirical treatment of skin and soft tissue infections where S. aureus is a common pathogen.
  • Potency against Streptococci: Both drugs are highly active against streptococci, including S. pneumoniae and S. pyogenes, making them excellent choices for respiratory tract infections like pharyngitis, tonsillitis, and community-acquired pneumonia [6] [1].
  • Gram-negative Coverage: Both cefpodoxime and cefixime possess potent and extended activity against common Gram-negative bacteria, including Haemophilus influenzae and Moraxella catarrhalis, and are stable against many common beta-lactamases [7] [1] [2]. Their spectra include many members of the Enterobacteriaceae family.

Pharmacokinetic and Dosing Considerations

While both are oral cephalosporins, their pharmacological profiles differ.

Property Cefpodoxime Proxetil Cefixime
Administration Prodrug, de-esterified to active cefpodoxime after absorption [4] [7] Active drug [5]
Bioavailability ~50% (from prodrug) [4] 40-50% [5] [3]
Effect of Food Increases extent of absorption for tablets [4] Slows rate, does not decrease extent [5] [3]
Dosing Frequency Typically twice daily [4] [7] Typically once daily [5]
Protein Binding 22-33% [4] ~65% [5] [3]
Primary Elimination Renal (29-33% unchanged) [4] Renal (~50% unchanged) [5]

Experimental Protocols for Susceptibility Testing

The comparative data presented are primarily generated through standardized in vitro microbiological assays.

Start Inoculum Preparation (Adjust to 0.5 McFarland standard) A Broth Microdilution Method (Prepare serial dilutions of antibiotic in broth) Start->A B Agar Dilution Method (Incorporate antibiotic into agar plates) Start->B C Inoculate with standardized bacteria A->C B->C D Incubate (35°C for 16-20 hours) C->D E Determine MIC (Lowest concentration inhibiting visible growth) D->E F Analyze Data (Calculate MIC₅₀, MIC₉₀) E->F

  • Broth Microdilution Method: This is a common technique for determining Minimum Inhibitory Concentrations (MICs) [1].

    • Inoculum Preparation: Bacterial strains are suspended in a broth medium and adjusted to a standard turbidity (e.g., 0.5 McFarland standard), yielding approximately 1-5 x 10⁸ CFU/mL.
    • Antibiotic Dilution: Two-fold serial dilutions of the antibiotics (cefpodoxime, cefixime, and comparators) are prepared in a suitable broth (e.g., Mueller-Hinton broth) in a microtiter plate.
    • Inoculation and Incubation: The standardized bacterial inoculum is added to each well. The plates are then incubated at 35°C for 16-20 hours.
    • MIC Determination: The MIC is recorded as the lowest concentration of antibiotic that completely inhibits visible growth of the organism.
  • Agar Dilution Method: An alternative method used for testing a large number of bacterial isolates against a single antibiotic concentration [2].

    • Media Preparation: Serial dilutions of the antibiotic are incorporated into molten agar, which is then poured into plates.
    • Inoculation: A multipoint inoculator is used to apply standardized bacterial spots onto the surface of the agar plates.
    • Incubation and Reading: Plates are incubated and the MIC is defined as the lowest concentration of antibiotic that prevents growth or yields fewer than 5 discrete colonies.

Mechanism of Action and Resistance

Both cefpodoxime and cefixime share a common bactericidal mechanism characteristic of beta-lactam antibiotics.

Drug Cefpodoxime / Cefixime PBP Binds to Penicillin- Binding Proteins (PBPs) in bacterial cell membrane Drug->PBP Inhibition Inhibits final transpeptidation step PBP->Inhibition Synthesis Cell Wall Synthesis Inhibited Inhibition->Synthesis Lysis Bacterial Cell Lysis and Death Synthesis->Lysis Resistance Resistance Mechanisms R1 Beta-lactamase Hydrolysis Resistance->R1 R2 Altered PBPs Resistance->R2 R3 Reduced Permeability Resistance->R3 R1->Drug R2->PBP R3->Drug

  • Mechanism of Action: As third-generation cephalosporins, both drugs exert their bactericidal effect by binding to essential Penicillin-Binding Proteins (PBPs) located in the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, disrupting cell wall formation and leading to osmotic lysis and cell death [4] [5].
  • Resistance Mechanisms: The primary mechanisms of bacterial resistance to these drugs include [4]:
    • Enzymatic Hydrolysis: Production of beta-lactamases that hydrolyze the beta-lactam ring. Cefpodoxime and cefixime show stability against many common plasmid-mediated beta-lactamases [7].
    • Target Alteration: Modification of PBPs, reducing the antibiotic's binding affinity (e.g., in penicillin-resistant pneumococci, which are also resistant to these cephalosporins) [4] [2].
    • Reduced Permeability: Decreased penetration of the antibiotic through the bacterial outer membrane [4].

Conclusion for Research and Development

For researchers and drug development professionals, the choice between cefpodoxime and cefixime in a project context depends on the target pathogens:

  • This compound offers a broader spectrum, with the distinct advantage of clinically useful activity against methicillin-susceptible S. aureus (MSSA). This, combined with its potent activity against respiratory pathogens, supports its use as an empirical agent for a wider range of community-acquired infections, including skin and soft tissue infections [6] [7] [1].
  • Cefixime provides a solid profile for infections primarily caused by Gram-negative bacteria and streptococci. Its once-daily dosing regimen can be advantageous for improving patient compliance in outpatient settings, but its lack of activity against S. aureus is a significant limitation [5] [2] [3].

References

Comparison Summary: Cefpodoxime Proxetil vs. Ceftriaxone

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Cefpodoxime Proxetil Ceftriaxone
Administration Oral [1] Intravenous or Intramuscular [2]
Drug Class Third-generation cephalosporin [1] Third-generation cephalosporin [2]
Half-Life 3.2 hours [2] 8 hours [2]
Clinical Efficacy (in Bronchopneumonia) 97.7% success rate (Cured/Improved) [3] 95.1% success rate (Cured/Improved) [3]
Bacteriological Efficacy 94.3% [3] 97.4% [3]
Economic Outcome (Step-Down Therapy) Reduced antibiotic costs and hospital stay [4] [5] [6] Higher associated costs due to IV administration and longer stay [4] [5]

Detailed Experimental Data and Protocols

For in-depth analysis, here are the methodologies and findings from key studies supporting the step-down therapy approach.

Pharmacoeconomic Clinical Trial (1995)

This trial evaluated the economic benefit of early conversion from IV ceftriaxone to oral this compound.

  • Experimental Protocol

    • Design: Open-label, non-randomized clinical trial with concurrent controls [4] [5].
    • Setting: 360-bed Veterans Affairs Medical Center [4].
    • Patients: 40 patients initiated on IV ceftriaxone for community-acquired pneumonia or complicated urinary tract infection [5].
    • Intervention: 20 patients were converted to oral this compound based on clinical assessment and pharmacy intervention. The other 20 served as a control group, continuing on IV therapy until the physician initiated a switch [4] [5].
    • Measurements: Length of IV/oral therapy, total hospitalization, treatment success, readmissions, and cost of regimens [4].
  • Key Findings

    • Reduced IV Therapy: The cefpodoxime group averaged 1.9 fewer days of IV ceftriaxone for pneumonia patients and 0.6 fewer days for UTI patients [5].
    • Shorter Hospitalization: The intervention group averaged 1 fewer day of hospitalization overall [4]. Another analysis reported a reduction from 10.06 to 6.23 days for pneumonia patients [6].
    • Cost Savings: The step-down therapy group had a total cost of $3,040.26 for 20 patients, compared to $3,961.26 for the control group, resulting in savings of $46.05 per patient in drug-related costs alone [4] [5].
Efficacy & Tolerance Comparison (1990)

This study directly compared the drugs' efficacy in vulnerable patients with bronchopneumonia.

  • Experimental Protocol

    • Design: Multicenter, randomized study [3] [7].
    • Patients: Vulnerable patients with radiographically confirmed bronchopneumonia [3].
    • Intervention: One group received This compound 200 mg orally twice daily, the other received ceftriaxone 1 g intramuscularly once daily for ten days [3].
    • Measurements: Clinical and bacteriological efficacy were evaluated at days 10 and 30 [3].
  • Key Findings

    • Clinical Success: The success rate (cured or improved) was 97.7% for cefpodoxime and 95.1% for ceftriaxone, demonstrating comparable efficacy [3].
    • Bacteriological Efficacy: Bacteriological efficacy was 94.3% for cefpodoxime and 97.4% for ceftriaxone [3].
    • Tolerance: Clinical tolerance was satisfactory and similar in both groups [3].

The workflow for implementing and studying this step-down therapy can be visualized as follows:

Start Patient Selection Criteria: • Community-acquired pneumonia • Complicated UTI • Clinically stable A Initial Therapy: IV Ceftriaxone Start->A B Clinical Assessment A->B C Intervention Group B->C D Control Group B->D E Step-down to Oral This compound C->E F Continue IV Therapy until Physician-deemed switch D->F G Outcome Measurement E->G F->G H Reduced IV days & Shorter hospital stay G->H I Higher resource utilization & Longer IV therapy G->I

Key Conclusions for Drug Development

  • Strategic Step-Down Therapy: The evidence supports that oral this compound is a therapeutically equivalent and pharmacoeconomically advantageous follow-on to IV ceftriaxone [3] [6]. This step-down approach is a viable model for antibiotic stewardship programs.
  • Microbiological Predictability: The similar antibacterial activity between the two drugs makes them well-suited for sequential therapy. One study noted that the minimum inhibitory concentration (MIC) of ceftriaxone could be used to predict bacterial susceptibility to cefpodoxime [6], which can inform susceptibility testing strategies.
  • Protocol Design Consideration: The 1995 trial was not randomized [4] [5]; intervention was based on clinical assessment and pharmacy intervention. Future studies should employ randomized, blinded designs to further strengthen the evidence.

References

Analytical Methods for Cefpodoxime Proxetil: A Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative validation data for three different analytical methods as reported in the scientific literature.

Method Parameter RP-HPLC [1] HPTLC [2] Spectrophotometric [3]
Analytical Technique Reversed-Phase High-Performance Liquid Chromatography High-Performance Thin-Layer Chromatography Charge Transfer Complex (UV-Vis)
Stationary Phase Kromasil C18 column (250×4.6 mm; 5 μm) Silica gel 60 RP-18 F254 plates Not Applicable
Mobile Phase / Reaction Acetonitrile:MeOH:Trifloroacetic Acid 0.001%, pH 6.5 (30:50:20 v/v/v) Toluene:MeOH:Chloroform (4:2:4 v/v) Reaction with TCNQ (π-acceptor)
Detection / Measurement UV @ 235 nm Densitometry @ 289 nm Absorbance @ 596 nm
Linearity Range 0.5 - 20 μg/mL 100 - 600 ng/spot 3.0 - 15.0 μg/mL
Correlation Coefficient (r²) 0.9996 0.998 ± 0.0015 0.9997
Precision (Repeatability, %RSD) 0.21% (for Cefpodoxime) Not Specified (Method proven precise) Not Specified
Accuracy (% Recovery) 99.77% ± 0.89 99.97% - 101.3% (Recovery study) 99.97% - 101.3%
LOD 0.0726 μg/mL 3.99 ng/spot 0.036 μg/mL
LOQ 0.22 μg/mL 12.39 ng/spot 0.108 μg/mL

Detailed Experimental Protocols

Here is a detailed breakdown of the experimental methodologies for the key techniques cited.

Reversed-Phase HPLC (RP-HPLC) Method

This method was developed for the simultaneous estimation of Cefpodoxime Proxetil (CEF) and Dicloxacillin sodium (DCX) in a combined tablet dosage form [1].

  • Instrumentation: The system used was a Shimadzu LC-2010CHT with a UV-deuterium detector and a Kromasil C18 column.
  • Chromatographic Conditions:
    • Mobile Phase: A mixture of Acetonitrile, Methanol, and 0.001% Trifloroacetic acid with pH adjusted to 6.5 in the ratio 30:50:20 v/v/v.
    • Flow Rate: 1.0 mL/min.
    • Detection: 235 nm.
    • Retention Times: Under these conditions, Dicloxacillin and this compound were eluted at 1.92 and 3.35 minutes, respectively.
  • Sample Preparation:
    • Standard Solution: Accurately weighed standards of CEF and DCX were dissolved in a diluent (ACN:MeOH:Water, 20:50:30 v/v/v) to obtain a stock solution of 1 mg/mL each.
    • Tablet Solution: Twenty tablets were powdered and a portion equivalent to 200 mg CEF and 500 mg DCX was dissolved in 100 mL of diluent, sonicated, and filtered. This was then further diluted to achieve a final concentration of approximately 5 μg/mL of CEF.
  • Validation Highlights:
    • The method demonstrated excellent precision with intra-day and inter-day RSD values for CEF ranging from 0.12-0.48% and 0.70-1.45%, respectively.
    • Accuracy was confirmed by a recovery study using the standard addition method, yielding a mean recovery of 99.77% for CEF.
High-Performance Thin-Layer Chromatography (HPTLC) Method

This is a validated stability-indicating method for estimating this compound in bulk and pharmaceutical formulations [2].

  • Instrumentation: CAMAG system with Linomat 5 applicator, TLC scanner 3, and winCATS software.
  • Chromatographic Conditions:
    • Stationary Phase: Pre-coated silica gel 60 RP-18 F254 plates.
    • Mobile Phase: Toluene: Methanol: Chloroform (4:2:4 v/v).
    • Development: Linear ascending development in a twin-trough glass chamber saturated with mobile phase for 30 minutes.
    • Detection: Densitometric scanning at 289 nm. The Rf value for this compound was 0.55 ± 0.02.
  • Sample Preparation:
    • A standard stock solution of 1000 ng/μL was prepared in methanol. Aliquots of 0.1-0.6 μL were spotted on the TLC plate to obtain 100-600 ng per spot.
    • For tablet analysis, powder equivalent to 10 mg of drug was extracted with methanol, sonicated, filtered, and spotted.
  • Validation Highlights:
    • The method was found to be precise, with RSD for repeatability of measurement and application assessed at the 400 ng/spot level.
    • The method successfully separated the drug from its degradation products formed under stress conditions (acid, base, oxidation), confirming its specificity as a stability-indicating method.
Spectrophotometric Method

This method is based on the formation of a charge-transfer complex [3].

  • Principle: The method involves the charge transfer interactions where this compound acts as an n-electron donor and 7,7,8,8-tetracyanoquinodimethane (TCNQ) acts as a π-acceptor.
  • Procedure:
    • The reaction between the drug and TCNQ is carried out, and the resulting complex's absorbance is measured at a specific wavelength of 596 nm.
    • The concentration of the drug is determined from a linear calibration curve plotted over the range of 3.0–15.0 μg/mL.
  • Validation Highlights:
    • The method showed high sensitivity with very low LOD and LOQ values.
    • The performance of the method was statistically evaluated using a student's t-test and variance ratio F-test, showing no significant difference from a reference method.

Method Selection Workflow

The diagram below outlines a decision-making process for selecting an appropriate analytical method based on research objectives and regulatory requirements.

Start Objective: Validate this compound Method Q1 Primary need for analysis? Start->Q1 C1 Stability Studies and Purity Analysis Q1->C1  Purity/Stability C2 High Precision and Quantitative Accuracy Q1->C2  Accurate Quantification C3 Routine Quality Control and Rapid Analysis Q1->C3  Routine QC Q2 Requirement for stability indication and degradation profiling? M1 HPTLC Method Q2->M1 Yes M2 RP-HPLC Method Q2->M2 No Q3 Available instrumentation and throughput needs? Q3->M2  High Throughput  Available M3 Spectrophotometric Method Q3->M3  Rapid Results  Preferred Q4 Need for high sensitivity (LOD/LOQ)? Q4->M1 No Q4->M2 Yes C1->Q2 C2->Q4 C3->Q3 C4 Limited Access to HPLC/HPTLC Cost-Effective Analysis C4->M3

References

Cefpodoxime proxetil vs other oral cephalosporins MIC90

Author: Smolecule Technical Support Team. Date: February 2026

Comparative MIC₉₀ of Oral Cephalosporins (μg/mL)

Pathogen Cefpodoxime Cefixime Cefuroxime Cefaclor Cefadroxil
Gram-positive Bacteria
Strep. pneumoniae 0.12 [1] - - - -
Strep. pyogenes <0.015 [2] - - - -
Staph. aureus (MSSA) 1 - 4 [1] [3] [2] >8 [2] [4] 1 - 2 [2] - -
Gram-negative Bacteria
Escherichia coli ≤1 [2] - - - -
Klebsiella pneumoniae ≤1 [2] - - - -
Proteus mirabilis ≤1 [2] - - - -
Haemophilus influenzae 0.12 [1] - - - -
Moraxella catarrhalis 1 [1] - - - -
Other Notable Species
Proteus vulgaris 0.12 [1] - - - -
Serratia marcescens 2 [1] - - - -
Providencia rettgeri 0.015 [1] - - - -

Note: "-" indicates that a specific value was not available in the search results. The provided data focuses on cefpodoxime, with other agents included where direct comparative data was presented.

Key Comparative Insights from the Data

The MIC₉₀ data reveals several critical distinctions between cefpodoxime and other oral cephalosporins:

  • Spectrum against Gram-negatives: Cefpodoxime demonstrates generally superior activity to cefuroxime and is similar to cefixime against most Enterobacteriaceae and fastidious Gram-negative rods like H. influenzae and M. catarrhalis [2]. It is notably effective against species often resistant to older oral cephalosporins, such as Proteus vulgaris, Providencia rettgeri, and Serratia marcescens [1].
  • Activity against Gram-positives: A key differentiator for cefpodoxime is its reasonable activity against methicillin-susceptible Staphylococcus aureus (MSSA), with an MIC₉₀ ranging from 1 to 4 μg/mL [1] [3] [2]. In contrast, cefixime has virtually no useful anti-staphylococcal activity (MIC >8 μg/mL) [2] [4]. Cefpodoxime is also highly potent against streptococci, including S. pneumoniae and S. pyogenes [1] [2].
  • Stability to Beta-lactamases: Cefpodoxime exhibits stability in the presence of many common beta-lactamases, including those produced by H. influenzae, M. catarrhalis, and N. gonorrhoeae [5] [1]. However, like most cephalosporins, its activity can be compromised by high inoculum sizes of some beta-lactamase-producing Gram-negative bacilli [2].

Overview of Key Experimental Protocols

The comparative data in the table above is derived from standardized microbiological methods. The following diagram illustrates the general workflow for the broth microdilution method, which is a core technique used in these studies.

G Start Start: Inoculum Preparation A Adjust turbidity to 0.5 McFarland standard Start->A B Further dilute inoculum in broth media A->B D Inoculate wells with standardized bacterial suspension B->D C Prepare serial dilutions of antibiotics in broth C->D E Incubate plates (35°C for 16-20 hours) D->E F Measure MIC: Lowest concentration that inhibits visible growth E->F End Record MIC₉₀: The MIC value that inhibits 90% of tested isolates F->End

The core methodology shared across several key studies [1] [2] [6] can be summarized as follows:

  • Method: Broth microdilution is the standard technique used to determine Minimum Inhibitory Concentrations (MICs) according to guidelines like those from the CLSI (Clinical and Laboratory Standards Institute).
  • Procedure: Researchers prepared two-fold serial dilutions of each antibiotic in a broth medium in a microtiter plate. The wells were then inoculated with a standardized suspension of the test organism (typically ~5 x 10⁵ CFU/mL). After incubation (usually 16-20 hours at 35°C), the MIC was recorded as the lowest concentration of antibiotic that completely prevented visible growth.
  • Data Analysis: The MIC₉₀ for each antibiotic-bacterium combination was calculated, representing the minimum concentration required to inhibit 90% of the clinical isolates tested in the study.

Clinical and Pharmacokinetic Context

  • Pharmacology: Cefpodoxime proxetil is a prodrug that is absorbed and hydrolyzed to its active form, cefpodoxime [5]. Its absorption is enhanced when taken with food [5].
  • Tissue Penetration: Studies show cefpodoxime achieves effective concentrations in key sites of infection, including tonsil tissue, lung tissue, and skin blister fluid, with levels that exceed the MIC₉₀ for common pathogens like S. pneumoniae and H. influenzae for several hours [5].
  • Clinical Outcomes: While in vitro data is essential, real-world studies have found no statistically significant difference in clinical failure rates between cefpodoxime and cefuroxime axetil when treating conditions like acute sinusitis and urinary tract infections [7] [8].

References

Cefpodoxime proxetil impact fecal flora vs other antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic & Ecological Impact Comparison

The table below summarizes key pharmacokinetic parameters and the resulting ecological impacts of cefpodoxime proxetil compared with other oral antibiotics, based on studies in healthy volunteers.

Antibiotic (Dosage) Key PK Parameters (Mean) Impact on Fecal Flora Frequency of Intestinal Side Effects

| This compound (200 mg every 12 h) | Cmax: 1.92-2.3 mg/L Half-life: 1.97-2.84 h AUC: 10.8 mg·h/L [1] [2] [3] | • Significant reduction in streptococci, enterobacteria, and clostridia [4] [5]. • Overgrowth of enterococci and yeasts [6] [4]. • Colonization by Clostridium difficile in some subjects [6]. • Increased beta-lactamase activity [6]. | Low (1/18 volunteers reported loose stools) [1] [2] | | Ceftibuten (400 mg daily) | Cmax: 18.9 mg/L Half-life: 2.89 h AUC: 100 mg·h/L [1] [2] | • Changes very similar to this compound [1] [2]. • Overgrowth of enterococci and yeasts; reduced enterobacteria [6]. | Very Low (No reports of loose stools) [1] [2] | | Amoxicillin/Clavulanate (500/125 mg every 8 h) | Cmax (Amoxicillin): 7.15 mg/L Half-life: 1.03 h AUC: 20.0 mg·h/L [1] [2] | • Different disturbance pattern vs. cephalosporins [1] [2]. • Overgrowth of new, resistant enterobacteria (e.g., E. coli, Klebsiella) [4] [5]. | High (11/12 volunteers reported loose stools) [1] [2] | | Amoxicillin (500 mg every 8 h) | Information not fully available in search results | • Smaller alterations in microflora compared to cefpodoxime [4] [5]. • Overgrowth of new, amoxicillin-resistant microorganisms [4] [5]. | Information not specified in search results |

Experimental Methodologies

The comparative data comes from rigorous clinical trials. Here are the standard protocols used in the cited studies:

  • Study Design: Most studies employed an open, randomized, crossover design [1] [2]. In this design, healthy volunteers receive each antibiotic regimen for a set period (e.g., 7 days), separated by a long "washout" period (e.g., 4 weeks) to allow the fecal flora to recover before the next treatment [1].
  • Subjects: Typically involved healthy adult volunteers (e.g., n=18), with an equal balance of genders [1] [2].
  • Pharmacokinetic Analysis: Blood and urine samples were collected to measure drug concentration. Analysis was performed using bioassay techniques or high-pressure liquid chromatography (HPLC) [1] [2]. Parameters like C~max~, half-life, and AUC were calculated from these measurements.
  • Flora Analysis: Fecal samples were collected before, during, and after antibiotic administration. The analysis involved:
    • Quantitative Culture: Performing both aerobic and anaerobic cultures to count the number of specific microorganisms [1] [2].
    • Statistical Analysis: Applying statistical tests to determine the significance of changes in microbial counts [1].
    • Beta-Lactamase Activity: Measuring the enzyme activity in feces that can inactivate beta-lactam antibiotics [1] [6].

The following diagram illustrates the workflow of a typical crossover study from these reports:

G cluster_asses Assessments at Each Stage Start Subject Enrollment & Screening Randomize Randomization Start->Randomize A1 Treatment Period 1 (e.g., Cefpodoxime, 7 days) Randomize->A1 Wash1 Washout Period (4 weeks) A1->Wash1 PK Pharmacokinetics (Serum/Urine) A1->PK  Performed during & after each period Flora Fecal Flora (Quantitative Culture) A1->Flora AEs Adverse Events A1->AEs A2 Treatment Period 2 (e.g., Ceftibuten, 7 days) Wash1->A2 Wash2 Washout Period (4 weeks) A2->Wash2 A3 Treatment Period 3 (e.g., Amoxicillin/Clavulanate, 7 days) Wash2->A3 Data Data Collection & Analysis A3->Data

Key Comparative Insights

  • Cephalosporins vs. Penicillins: The ecological disturbance caused by cefpodoxime is distinct from that of amoxicillin/clavulanate. While cefpodoxime strongly suppresses certain bacteria and allows enterococci to flourish, amoxicillin/clavulanate tends to select for new, resistant strains of Gram-negative bacteria [1] [2] [4].
  • Role of Beta-Lactamase: An increase in fecal beta-lactamase activity during cephalosporin administration is a key finding. This enzyme activity, produced by the disturbed flora, helps break down the antibiotic in the gut, creating a form of ecological resistance and potentially limiting further damage to certain bacterial species [6].
  • Clinical Correlation: The pronounced ecological disruption caused by amoxicillin/clavulanate correlates with a much higher incidence of gastrointestinal side effects (like loose stools) compared to cefpodoxime and ceftibuten [1] [2].

Limitations and Further Research

Most foundational studies on this specific topic were conducted in the 1990s. While the core findings regarding ecological impact remain valid, you may find more recent research that explores these relationships with modern genomic and molecular techniques. When consulting newer literature, consider:

  • Technological Advances: Newer studies might use metagenomic sequencing instead of traditional culture, providing a much more comprehensive view of microbial changes [7].
  • Ongoing Relevance: The principle that different antibiotics cause distinct and predictable ecological disturbances is still a critical consideration in drug development and clinical practice today [8].

References

Cefpodoxime proxetil clinical cure rate comparative studies

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Cure Rates in Comparative Studies

The table below summarizes the clinical cure rates for Cefpodoxime proxetil compared to other antibiotics, primarily Amoxicillin-clavulanate, across different infections.

Infection Type Study Design & Duration This compound Regimen Comparator Regimen Clinical Cure Rate (Cefpodoxime vs. Comparator) Citation
Acute Otitis Media (Pediatric) Prospective, 10-day treatment [1] 10 mg/kg/day in 2 divided doses Amoxicillin-clavulanate (30 mg Amoxicillin/kg/day) in 2 divided doses 88.2% (15/17 patients) vs. 93.8% (15/16 patients); difference not statistically significant [1]
Lower Respiratory Tract Infections (Pediatric) Multicenter, randomized, 10-day treatment [2] 8 mg/kg/day in 2 divided doses Amoxicillin-clavulanate (40 mg Amoxicillin/kg/day) in 3 divided doses 95.2% (satisfactory response) vs. 96.7% (satisfactory response) [2]
Various Community-Acquired Infections* Systematic Review of multiple RCTs [3] Varies by study Cefaclor, Cefuroxime, Amoxicillin-clavulanate, etc. Generally >85% and comparable to conventional therapies; no significant differences found for most infections [3]

*Note: The systematic review [3] concluded that this compound is as effective as conventional therapies for conditions including pharyngitis, sinusitis, bronchitis, pneumonia, urinary tract infections, and skin infections, though specific, detailed comparative cure rates for each condition were not provided in the available excerpt.

Experimental Methodologies in Key Studies

The design of clinical trials is crucial for interpreting the results. Here are the methodologies from the cited studies that generated the data above.

  • For Pediatric Acute Otitis Media (AOM) [1]: This was a prospective longitudinal study. Children aged 6-23 months were randomly assigned to receive either Cefpodoxime or Amoxicillin-clavulanate for 10 days. The primary outcome was clinical success (combining "cure" and "improvement"), which was determined by a reduction in a standardized AOM-SOS score that quantifies symptoms like ear tugging, crying, irritability, and fever. Patients were evaluated at baseline, day 5, and day 10.
  • For Pediatric Lower Respiratory Tract Infections (LRTI) [2]: This was an international, multicenter, randomized, open-label study. Children aged 3 months to 11.5 years with pneumonia, bronchiolitis, or acute bronchitis were enrolled. They were randomized to receive either Cefpodoxime or Amoxicillin-clavulanate for 10 days. Clinical response (cured, improved, or failed) was assessed at the end of treatment and again at a follow-up visit 10-20 days later.

Pharmacokinetic and Safety Profile

Understanding a drug's properties beyond pure efficacy is essential for a complete comparison.

  • Pharmacokinetics: this compound has a plasma half-life of approximately 2 to 3 hours, allowing for twice-daily dosing [4]. Its absorption is increased by 21-33% when taken with food [4]. However, its absorption is significantly reduced when co-administered with antacids or H2 receptor antagonists like famotidine [5].
  • Impact on Fecal Flora & Safety: A crossover study compared the effects of several antibiotics on gut flora. It found that both Cefpodoxime and Ceftibuten caused significantly less disruption to fecal flora and resulted in far fewer reports of loose stools (one volunteer) compared to Amoxicillin-clavulanate (11 out of 12 volunteers) [6]. A large review in Japan reported a side effect rate of 2.7%, with diarrhea, nausea, and vomiting being most common [7].

Experimental Workflow for Comparative Clinical Studies

The following diagram illustrates the general workflow of the randomized controlled trials (RCTs) that form the basis for these comparisons.

cluster_method Key Methodological Steps cluster_metrics Primary Metrics Start Patient Population (Children with AOM or LRTI) Randomization Randomization Start->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Comparator Drug (e.g., Amoxicillin-Clavulanate) Randomization->GroupB Eval Evaluation GroupA->Eval GroupB->Eval Outcome Outcome Assessment Eval->Outcome a • Blinded or Open-Label Design • Standardized Dosing & Duration • Pre-defined Cure Criteria (e.g., AOM-SOS Score) b • Clinical Cure Rate • Bacteriological Eradication • Incidence of Adverse Events

Key Insights for Professionals

  • Established Efficacy in Respiratory Infections: The data consistently shows that this compound is therapeutically comparable to Amoxicillin-clavulanate, a first-line treatment, for common pediatric respiratory infections like AOM and LRTIs [1] [2]. This makes it a viable alternative, particularly given its different safety profile.
  • Potential for Improved Gastrointestinal Tolerability: A significant differentiator is its more favorable impact on gut flora and lower incidence of diarrhea compared to Amoxicillin-clavulanate [6]. This can be a critical factor in medication adherence and patient comfort.
  • Considerations for Use: The positive food effect can be used to enhance absorption, but the strong negative interaction with antacids and acid-reducing drugs requires careful patient counseling and dosing timing [4] [5].

References

Pharmacoeconomic Comparisons of Cefpodoxime Proxetil

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from comparative analyses, highlighting cefpodoxime's role in cost-containment strategies.

Comparison & Context Key Economic & Clinical Outcomes Supporting Data / Source

| Step-down Therapy vs. continued IV Ceftriaxone (Patients with community-acquired pneumonia or complicated UTI) [1] [2] | • Shorter IV therapy & hospitalization: Reduced by ~1 day [1]. • Cost savings: Significant reduction in total treatment cost (approx. $46 per patient in one study; $7,300 per patient in another) [1] [2]. | Veterans Affairs Medical Center trial [1]. | | Abbreviated Course vs. Amoxicillin/Clavulanate (Treatment of acute otitis media in children) [3] [2] | • Lower total cost: Despite higher drug acquisition cost, total cost (including managing side effects & failures) was lower with cefpodoxime [3]. • Less parent time off: Parents lost less work/school time [3]. • Similar efficacy: 5-day course of cefpodoxime as effective as longer comparator courses [2]. | Pharmacoeconomic review incorporating parent perspective [3]. | | Short-Course Therapy vs. TMP-SMX (Treatment of uncomplicated cystitis in women) [4] | • Equal clinical & bacteriological cure rates with a 3-day regimen [4]. • Similar safety profile [4]. | Prospective, randomized, multicenter study [4]. | | General Cost-Benefit Profile | • Oral vs. Parenteral: Oral administration avoids costs of IV supplies and nursing, increases patient comfort, and may enable earlier hospital discharge [2]. • Improved Compliance: Better tolerability and shorter courses can improve patient compliance, reducing costs of treatment failure [2]. | Pharmacoeconomic drug evaluation [2]. |

Experimental Protocols for Key Studies

To ensure the credibility and reproducibility of the data, here is a detailed look at the methodologies used in the core studies cited above.

Protocol for Step-Down Therapy Study [1]
  • Design: Open-label, unblinded, non-randomized clinical trial.
  • Setting: A 360-bed Veterans Affairs Medical Center.
  • Patients: 40 adults started on intravenous ceftriaxone for community-acquired pneumonia or complicated urinary tract infection.
  • Intervention:
    • Study Group (n=20): Pharmacists identified patients for early conversion (step-down) from IV ceftriaxone to oral cefpodoxime proxetil based on clinical assessment.
    • Control Group (n=20): Comparable patients who continued on IV therapy until the physician decided to switch to an oral agent.
  • Outcomes Measured: Duration of IV/oral therapy, total length of hospitalization, treatment success, readmission rates, and total cost of therapy.
Protocol for Cystitis Treatment Study [4]
  • Design: Prospective, open, randomized, multicenter study.
  • Setting: Four medical centers in Greece.
  • Patients: 163 women (aged 18-70) with symptoms of acute uncomplicated cystitis, confirmed by pyuria and a positive urine culture (≥10³ CFU/mL).
  • Intervention:
    • Group 1 (n=81): Received this compound 100 mg twice daily for 3 days.
    • Group 2 (n=82): Received trimethoprim-sulfamethoxazole (160/800 mg) twice daily for 3 days.
  • Outcomes Measured:
    • Clinical Cure: Resolution of all symptoms.
    • Bacteriological Cure: Eradication of the causative pathogen in urine cultures at follow-up visits (4-7 days and 28 days post-treatment).
    • Safety: Recording of side effects via patient questioning.

Key Economic Decision Pathways for Cefpodoxime

The following diagram synthesizes the search results into a logical pathway to guide pharmacoeconomic decision-making regarding the use of this compound.

Start Patient Requires Antibiotic Therapy A Serious Infection Requiring Initial IV Therapy? Start->A C Respiratory or Urinary Tract Infection? A->C No D Evaluate for IV-to-Oral Step-Down A->D Yes B Consider for Oral Abbreviated Course F Uncomplicated Cystitis C->F G Acute Otitis Media or Sinusitis C->G E Community-Acquired Pneumonia D->E Outcome1 Outcome: Reduced Hospital Stay Lower Overall Costs [1] [2] E->Outcome1 Outcome2 Outcome: High Cure Rate Effective Short-Course Alternative [4] F->Outcome2 Outcome3 Outcome: Lower Total Cost vs. Augmentin Better Compliance [3] [2] G->Outcome3

The evidence indicates that this compound holds significant pharmacoeconomic value in specific clinical scenarios, primarily through step-down therapy and abbreviated treatment courses. Its role in these strategies contributes to cost containment by reducing hospitalization duration and overall management costs, despite a potentially higher acquisition price than some alternatives.

References

Cefpodoxime proxetil bacterial resistance mechanisms comparison

Author: Smolecule Technical Support Team. Date: February 2026

Resistance Mechanisms of Cefpodoxime

The primary mechanisms by which bacteria develop resistance to cefpodoxime are consistent with those affecting other cephalosporins. The table below summarizes these key pathways.

Mechanism Functional Description Key Bacterial Examples
Hydrolysis by β-Lactamases [1] [2] Bacterial enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. Extended-Spectrum Beta-Lactamase (ESBL) producing E. coli and K. pneumoniae [1] [3].
Alteration of Drug Targets [1] [4] Mutation of Penicillin-Binding Proteins (PBPs) reduces drug binding affinity. Methicillin-resistant Staphylococcus aureus (MRSA), Penicillin-resistant Streptococcus pneumoniae [1] [4].
Reduced Drug Accumulation [1] [2] Overexpression of efflux pumps expels the drug from the cell; changes in membrane permeability limit uptake. Pseudomonas aeruginosa [2].

The following diagram illustrates how these mechanisms confer resistance at the cellular level.

architecture Cefpodoxime Cefpodoxime Subversion Antibiotic Subversion Cefpodoxime->Subversion Target Altered Target Site (PBP) Cefpodoxime->Target Accumulation Blocked Accumulation Cefpodoxime->Accumulation BetaLactamase β-Lactamase Enzyme Subversion->BetaLactamase PBPMutation PBP Mutation Target->PBPMutation EffluxPump Membrane Efflux Pump Accumulation->EffluxPump Permeability Reduced Permeability Accumulation->Permeability

Comparative Performance Against Other Antibiotics

Clinical studies directly comparing cefpodoxime to other antibiotics provide evidence for its relative performance in the context of resistance.

Cefpodoxime vs. Ciprofloxacin for Cystitis

A randomized double-blind trial compared a 3-day regimen of cefpodoxime (100 mg twice daily) with ciprofloxacin (250 mg twice daily) for treating acute uncomplicated cystitis in women [5].

Outcome Metrics at 30-Day Follow-up:

Metric Ciprofloxacin Cefpodoxime Difference (95% CI)
Clinical Cure Rate (ITT*) 93% (139/150) 82% (123/150) 11% (3% to 18%)
Microbiological Cure Rate 96% (123/128) 81% (104/129) 15% (8% to 23%)
Vaginal E. coli Colonization (at first follow-up) 16% 40% Not reported

*Intent-to-Treat analysis where patients lost to follow-up were considered cured. The study concluded that cefpodoxime did not meet the non-inferiority criteria compared to ciprofloxacin, with the authors noting concerns about ecological side effects from broad-spectrum β-lactams [5].

Resistance Patterns in Clinical Isolates

A 2024 surveillance study of clinical bacterial pathogens illustrates the resistance landscape that impacts cefpodoxime and other drugs [3].

Selected Resistance Rates from a Clinical Setting:

Pathogen Relevant Resistance Mechanism Documented Resistance Against
Klebsiella pneumoniae Extended Spectrum β-Lactamase (ESBL) production Cefpodoxime (implied by ESBL), Ciprofloxacin, Cefepime
Escherichia coli Extended Spectrum β-Lactamase (ESBL) production Cefpodoxime (implied by ESBL), Ciprofloxacin, Piperacillin-Tazobactam
Staphylococcus spp. Methicillin-resistant (MRSA) Cefpodoxime (inherently ineffective against MRSA)
Pseudomonas aeruginosa Metallo-β-Lactamase (MBL) production Carbapenems (Meropenem)

This study highlights that pathogens within the Enterobacteriaceae family (e.g., E. coli, Klebsiella) are undergoing directional selection for resistance against multiple drugs, including cefpodoxime, ciprofloxacin, and cefepime [3].

Detailed Experimental Protocol

For researchers seeking to replicate or build upon these findings, here is the detailed methodology from the key comparative clinical trial [5].

  • 1. Study Design: Randomized, double-blind trial.
  • 2. Patient Population: 300 women aged 18-55 with acute uncomplicated cystitis (defined by symptoms and pyuria). A positive urine culture was defined as ≥10² CFU/mL of a uropathogen.
  • 3. Interventions:
    • Group 1: Ciprofloxacin 250 mg orally, twice daily for 3 days.
    • Group 2: Cefpodoxime proxetil 100 mg orally, twice daily for 3 days.
  • 4. Blinding: Medications were encapsulated in indistinguishable gelatin capsules and allocated according to a computer-generated randomization schedule. Treatment assignment was unblinded only after all outcomes were determined.
  • 5. Outcome Measures:
    • Primary: Overall clinical cure at 30-day follow-up, defined as not requiring further antimicrobial treatment.
    • Secondary: Clinical and microbiological cure at 5-9 day follow-up, and vaginal E. coli colonization at each visit.
  • 6. Laboratory Methods: Standard urine culture and susceptibility testing were performed using Clinical and Laboratory Standards Institute (CLSI) methods. Pyuria was assessed using a hemocytometer.

Future Directions: Designing Antibiotics to Limit Resistance

Current research is exploring the principles for developing antibiotics that are less prone to resistance. A 2025 study hypothesizes that while dual-targeting is important, it is not sufficient on its own [6]. The study suggests that antibiotics which simultaneously target membrane integrity and block another cellular pathway show the most limited resistance development. These "dual-target permeabilizers" cause irreversible damage and are less susceptible to common resistance mechanisms like single-point mutations or efflux pump upregulation [6].

In contrast, this research found that even dual-target antibiotics that act on intracellular protein targets (like DNA gyrase and topoisomerase IV) remain prone to resistance. This underscores the inherent challenge faced by cephalosporins like cefpodoxime, which primarily target cell wall synthesis but do not disrupt membrane integrity [6].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

2

Exact Mass

557.12501980 Da

Monoisotopic Mass

557.12501980 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2TB00A1Z7N

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Cefpodoxime Proxetil is a third generation semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefpodoxime's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefpodoxime inhibits bacterial septum and cell wall synthesis formation.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

87239-81-4

Wikipedia

Cefpodoxime proxetil

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Li J, Zhang D, Hu C. Characterization of impurities in cefpodoxime proxetil
2: Mujtaba A, Ali M, Kohli K. Formulation of extended release cefpodoxime
3: Patil SH, Talele GS. Natural gum as mucoadhesive controlled release carriers:
4: Ahmed S, Abdel-Wadood HM, Mohamed NA. Highly sensitive and selective
5: Bajaj A, Rao MR, Khole I, Munjapara G. Self-nanoemulsifying drug delivery
6: Yadav SK, Agrawal B, Goyal RN. AuNPs-poly-DAN modified pyrolytic graphite
7: Yilmaz H, Bilgiç MA, Bavbek N, Akçay A. Cefpodoxime proxetil-related hemolysis
8: Dubala A, Nagarajan JS, Vimal CS, George R. Simultaneous quantification of
9: Acharya DR, Patel DB. Development and Validation of RP-HPLC Method for
10: Kothadiya A. A multicentric, open label, randomised, postmarketing efficacy
11: Asnani G, Jadhav K, Dhamecha D, Sankh A, Patil M. Development and validation
12: Gundogdu E, Koksal C, Karasulu E. Comparison of cefpodoxime proxetil release
13: Jain P, Chaudhari A, Bang A, Surana S. Validated stability-indicating
14: Rote AR, Kande SK. Development of HPTLC method for determination of
15: Kumar V, Madabushi R, Lucchesi MB, Derendorf H. Pharmacokinetics of
16: Mujeeb MA, Pardeshi ML. Pharmacokinetics of cefpodoxime proxetil with special
17: Sharma A, Keservani R, Dadarwal S, Choudhary Y, Ramteke S. Formulation and in
18: Papich MG, Davis JL, Floerchinger AM. Pharmacokinetics, protein binding, and
19: Khan F, Katara R, Ramteke S. Enhancement of bioavailability of cefpodoxime
20: Gao Y, Qian S, Zhang J. Physicochemical and pharmacokinetic characterization

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